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Bariummolybdate

Cat. No.: B12512601
M. Wt: 297.27 g/mol
InChI Key: RCMWGBKVFBTLCW-UHFFFAOYSA-N
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Description

Evolution of Molybdate (B1676688) Chemistry in Materials Science

The study of molybdate chemistry has a rich history, evolving from fundamental inorganic chemistry to a cornerstone of modern materials science. Initially, interest in molybdates was driven by their diverse crystal structures and the variable oxidation states of molybdenum, most commonly +4 and +6. wikipedia.org Molybdenum trioxide (MoO₃) serves as a crucial precursor for the synthesis of a vast array of molybdenum compounds, including molybdates. wikipedia.org The development of sophisticated synthesis techniques has enabled the creation of molybdate-based materials with tailored properties. Early methods often involved high-temperature solid-state reactions, which could lead to large grain sizes and irregular morphologies. cdmf.org.br More recent advancements have seen the rise of wet chemical methods, such as co-precipitation, hydrothermal synthesis, and sol-gel processes, which offer greater control over particle size, morphology, and homogeneity. cdmf.org.brresearchgate.net This evolution has been pivotal in unlocking the potential of molybdates in various technological fields. The focus has increasingly shifted towards nanomaterials, where the unique properties of nanoscale molybdates are being harnessed for novel applications. researchgate.net Furthermore, the exploration of complex polyoxometalates (POMs), including highly reduced molybdenum red clusters, represents a frontier in molybdate chemistry, promising new materials with exceptional electronic and catalytic properties. rsc.org

Academic Significance of Scheelite-Type Compounds in Contemporary Research

Barium molybdate belongs to the scheelite family of compounds, which possess a general formula of ABO₄ and a tetragonal crystal structure (space group I4₁/a). researchgate.netue.wroc.placs.org In this structure, the 'A' cation (in this case, Ba²⁺) is coordinated with eight oxygen atoms, while the 'B' cation (Mo⁶⁺) is tetrahedrally coordinated with four oxygen atoms, forming [MoO₄]²⁻ anionic groups. mdpi.commaterialsproject.org The academic significance of scheelite-type compounds is vast and multifaceted. Their inherent structural stability and the flexibility to accommodate a wide range of cation substitutions make them ideal host lattices for various functionalities. acs.orgcarnegiescience.edu

The ability to dope (B7801613) scheelite structures with rare-earth ions has been a major driver of research, leading to the development of materials for solid-state lasers, phosphors, and scintillators. cdmf.org.brue.wroc.pl The photoluminescent properties of these materials are of particular interest, with the host lattice significantly influencing the emission characteristics of the dopant ions. rsc.org Furthermore, the study of scheelite-type compounds under extreme conditions, such as high pressure, has provided valuable insights into their structural stability and phase transitions. carnegiescience.edu The versatility of the scheelite structure continues to make it a fertile ground for fundamental solid-state chemistry research and the discovery of new functional materials. ue.wroc.pl

Current State of Barium Molybdate Research: A Critical Overview

Current research on barium molybdate is vibrant and diverse, focusing on synthesizing novel nanostructures and exploring their structure-property relationships for various applications. A significant portion of contemporary studies is dedicated to the synthesis of barium molybdate nanoparticles, nanorods, and other complex morphologies using a variety of methods, including mechanochemical synthesis, microwave-assisted hydrothermal routes, and co-precipitation. cdmf.org.brmdpi.comcolab.ws These methods offer advantages such as lower synthesis temperatures, shorter reaction times, and better control over the final product's characteristics compared to traditional solid-state reactions. cdmf.org.br

A key area of investigation is the luminescent properties of barium molybdate. Researchers have observed that its photoluminescence can be tuned by controlling factors like crystallite size, morphology, and the presence of defects. cdmf.org.brmdpi.com For instance, different synthesis methods can lead to variations in the distortion of the MoO₄ structural units, which in turn affects the photoluminescent emissions. mdpi.com Barium molybdate typically exhibits blue and/or green emissions at room temperature. mdpi.com The optical band gap of barium molybdate is another critical parameter under investigation, with studies showing that it can be influenced by the synthesis method and crystallite size, generally decreasing as the crystallite size increases. mdpi.comresearchgate.net

Beyond its optical properties, barium molybdate is being explored for a range of other applications. These include its use as an anode material for lithium-ion and sodium-ion batteries, a photocatalyst, and in optical fibers. mdpi.comresearchgate.net Recent studies have also investigated its potential in creating self-lubricating composites for high-temperature applications and as a component in up-conversion nanoparticles for temperature sensing and anti-counterfeiting technologies. researcher.life

Table 1: Comparison of Barium Molybdate Synthesis Methods and Resulting Properties

Synthesis Method Temperature (°C) Time Resulting Crystallite/Particle Size Optical Band Gap (eV) Key Findings Reference(s)
Mechanochemical Room Temperature 1-3 h 24-30 nm 4.47-4.50 Rapid, room-temperature synthesis; smaller crystallite size leads to wider band gap. mdpi.com
Solid-State Reaction 900 15 h 154 nm 4.30 More distorted MoO₄ units; lower photoluminescence intensity. mdpi.comresearchgate.net
Microwave-Assisted Hydrothermal (MAH) 100-140 16 min - 1 h - - Low synthesis temperature and rapid heating. cdmf.org.br
Complex Polymerization (CP) 400-700 120 min - - Produces powders at low temperatures and short reaction times. cdmf.org.br
Co-precipitation Room Temperature Short time 227-453 nm 3.80-3.95 Facile synthesis of nano- and micro-sized particles. colab.ws

Research Gaps and Future Directions in Scholarly Inquiry for Barium Molybdate

Despite the significant progress in barium molybdate research, several gaps and promising future directions remain. While numerous synthesis methods have been explored, a systematic understanding of how to precisely control the defect chemistry and its impact on the material's properties is still developing. Future research could focus on in-situ characterization techniques to better understand the formation mechanisms of different morphologies and defect structures during synthesis.

The photocatalytic applications of barium molybdate are an area ripe for further investigation. While its potential has been recognized, detailed studies on its efficiency for degrading various pollutants and the mechanisms involved are needed. researchgate.netresearchgate.net Enhancing its photocatalytic activity, perhaps through doping or by creating heterostructures with other semiconductors, presents a significant research opportunity.

The exploration of barium molybdate in advanced electronic and energy storage devices is another promising avenue. While its use as an anode material has been suggested, comprehensive studies on its long-term cycling stability, rate capability, and the underlying electrochemical mechanisms are required. mdpi.com Furthermore, investigating the dielectric and ferroelectric properties of barium molybdate thin films could open up new applications in microelectronics. tandfonline.com

Finally, theoretical and computational studies can play a crucial role in guiding experimental work. First-principles calculations can provide deeper insights into the electronic band structure, defect energetics, and surface properties of barium molybdate, helping to predict and explain its behavior in various applications. aip.org A synergistic approach combining advanced synthesis, detailed characterization, and theoretical modeling will be essential for unlocking the full potential of barium molybdate in the years to come.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaMoO4 B12512601 Bariummolybdate

Properties

IUPAC Name

barium(2+);dioxido(dioxo)molybdenum
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ba.Mo.4O/q+2;;;;2*-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMWGBKVFBTLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Mo](=O)(=O)[O-].[Ba+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BaMoO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthesis Methodologies and Fabrication Techniques of Barium Molybdate

Solid-State Reaction Approaches for Barium Molybdate (B1676688) Crystallization

Solid-state reaction is a conventional and widely used method for synthesizing ceramic materials like barium molybdate. researchgate.net This technique typically involves the high-temperature reaction of solid precursors to form the desired crystalline product.

Optimized Precursor Blending and Stoichiometric Control

The foundation of a successful solid-state synthesis lies in the meticulous preparation of the precursor mixture. The raw materials, commonly barium carbonate (BaCO₃) and molybdenum trioxide (MoO₃), must be intimately blended to ensure a uniform reaction. mdpi.commdpi.com Achieving the correct stoichiometric ratio of the metal elements is paramount. For barium molybdate, a 1:1 molar ratio of barium to molybdenum is required to form the desired BaMoO₄ phase. mdpi.com Any deviation from this stoichiometry can lead to the formation of impurity phases, such as other barium molybdates or unreacted precursors, which can be detrimental to the material's properties. acs.org

Techniques such as ball milling are employed to not only reduce the particle size of the precursors but also to achieve a homogeneous blend, thereby increasing the contact area between reactants and facilitating a more complete reaction. mdpi.com

Influence of Calcination Parameters on Phase Purity and Crystallinity

Calcination, the high-temperature heat treatment of the precursor mixture, is a critical step that dictates the phase purity and crystallinity of the final barium molybdate product. The key parameters that influence the outcome are temperature, duration, and the atmosphere of the furnace.

The calcination temperature must be sufficient to overcome the activation energy of the reaction between the precursors. Studies have shown that the formation of crystalline BaMoO₄ via solid-state reaction often requires temperatures in the range of 700°C to 900°C. cdmf.org.brresearchgate.net The duration of calcination also plays a crucial role; prolonged heating can promote grain growth and improve crystallinity, but excessively long times can lead to the vaporization of components like MoO₃, resulting in non-stoichiometry. cdmf.org.br The calcination time can range from a few hours to over 15 hours. mdpi.comresearchgate.net

The atmosphere during calcination can also affect the final product. While typically carried out in air, inert or specific gas atmospheres can be used to control the oxidation states of the metals and prevent unwanted side reactions.

Table 1: Effect of Calcination Parameters on Barium Molybdate Synthesis

ParameterTypical Range/ConditionsEffect on ProductReference
Temperature700°C - 900°CHigher temperatures promote crystallinity and phase formation. cdmf.org.brresearchgate.net
Duration2 - 15+ hoursLonger durations can increase crystal size and purity, but risk MoO₃ volatilization. mdpi.comresearchgate.netcdmf.org.br
AtmosphereAir (common)Influences oxidation states and can prevent unwanted side reactions. mdpi.com

Mechanochemical Activation for Enhanced Reaction Kinetics and Homogeneity

Mechanochemical activation is a technique that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in materials. ntu.edu.sg This method has been successfully applied to the synthesis of barium molybdate to enhance reaction kinetics and improve the homogeneity of the final product. mdpi.comresearchgate.net

The intense mechanical forces during milling can lead to a reduction in particle size, an increase in surface area, and the creation of defects in the crystal lattice of the precursors. ntu.edu.sg These factors collectively lower the activation energy required for the solid-state reaction, often enabling the formation of barium molybdate at lower temperatures and in shorter times compared to conventional calcination. researchgate.net For instance, high-energy ball milling has been shown to produce tetragonal BaMoO₄ at room temperature, a significant advantage over high-temperature methods. researchgate.net

Furthermore, the intimate mixing achieved during mechanochemical activation ensures a high degree of homogeneity in the precursor blend, leading to a more uniform and pure final product. ntu.edu.sg Research has demonstrated that milling speed is a crucial parameter, with higher speeds facilitating faster phase formation. mdpi.comresearchgate.net

Table 2: Comparison of Mechanochemical Synthesis Parameters for Barium Molybdate

Milling Speed (rpm)Reaction TimeOutcomeReference
5003 hoursPartial amorphization, longer synthesis time required. mdpi.comresearchgate.net
850Shorter reaction timeFacilitates rapid formation of tetragonal BaMoO₄. mdpi.comresearchgate.net

Solution-Based Synthesis Routes for Controlled Morphology and Nanostructure Development

Solution-based synthesis methods offer greater control over the size, shape, and dimensionality of the resulting particles compared to solid-state reactions. sci-hub.se These techniques are particularly valuable for developing nanostructured barium molybdate with tailored properties.

Hydrothermal and Solvothermal Synthesis Parameters and Mechanisms

Hydrothermal and solvothermal synthesis are versatile solution-based methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, known as an autoclave. sci-hub.sechemrxiv.org These methods allow for the crystallization of materials with controlled morphologies and narrow particle size distributions. sci-hub.se

The synthesis of barium molybdate via these routes typically involves the reaction of soluble barium and molybdate precursors in a chosen solvent. The mechanism involves the dissolution of the precursors, followed by nucleation and growth of the barium molybdate crystals. mdpi.com The properties of the solvent, such as its polarity and viscosity, play a significant role in the reaction kinetics and the final morphology of the product. chemrxiv.org

The key experimental parameters in hydrothermal and solvothermal synthesis—temperature, pressure, and reaction duration—have a profound impact on the nucleation and growth of barium molybdate particles. chemrxiv.org

Temperature: Increasing the reaction temperature generally accelerates the reaction kinetics, leading to faster crystal growth. chemrxiv.org It can also influence the final morphology of the particles. For instance, in some systems, higher temperatures can lead to larger and more well-defined crystals. csu.edu.cn A typical temperature for the microwave-assisted hydrothermal synthesis of BaMoO₄ is around 140°C. cdmf.org.br

Pressure: In a closed autoclave system, the pressure is autogenously generated by the vapor pressure of the solvent at the reaction temperature. chemrxiv.org Pressure influences the solubility of the precursors and can affect the thermodynamic stability of different crystal phases, thereby impacting the final product. chemrxiv.org For example, a pressure of 0.34 MPa has been used in the microwave-assisted hydrothermal synthesis of BaMoO₄. cdmf.org.br

Reaction Duration: The duration of the synthesis process affects the extent of crystal growth and the final particle size. sci-hub.se Longer reaction times generally allow for more complete crystallization and can lead to the formation of larger particles. Conversely, shorter reaction times can be used to obtain smaller, nanocrystalline particles. chemrxiv.org Reaction times can range from minutes in microwave-assisted methods to several hours in conventional hydrothermal synthesis. cdmf.org.brchemrxiv.org

By carefully controlling these parameters, researchers can tailor the size, shape, and crystallinity of barium molybdate, which is crucial for optimizing its performance in various applications.

Role of Solvents and Mineralizers in Morphology Control

The morphology of barium molybdate (BaMoO₄) crystals is significantly influenced by the choice of solvent and the presence of mineralizers during hydrothermal and solvothermal synthesis. The solvent not only acts as a medium for the reactants but also affects the solubility, diffusion rates of ionic species, and the selective adsorption on different crystal facets, thereby guiding the crystal growth. chemrxiv.org For instance, the use of different solvents or mixtures of solvents, such as water with organic solvents like ethanol (B145695) or methanol, can alter the viscosity and dielectric constant of the reaction medium. researchgate.net This, in turn, modifies the chemical potential of the dissolved ions and influences the nucleation and growth kinetics, leading to different crystal morphologies. chemrxiv.org

In the synthesis of BaMoO₄ nanostructures, using water as the solvent in a coprecipitation method has been shown to produce octahedron-like nanocrystals. csu.edu.cn The polarity and coordinating ability of the solvent molecules play a crucial role. Solvents can selectively adsorb onto specific crystallographic planes, stabilizing them and promoting growth on other planes. For example, in the synthesis of other inorganic crystals, replacing water with other solvents has been demonstrated to tune the morphology from one form to another, a principle that applies to BaMoO₄ synthesis as well. chemrxiv.orgacs.org

Mineralizers are chemical compounds, often bases or salts, added to the synthesis solution to increase the solubility of reactants and facilitate the crystallization process. cnr.it They form soluble intermediate complexes that enhance mass transfer in the solution. chemrxiv.org In the context of BaMoO₄ synthesis, mineralizers can influence the supersaturation level of the solution, which is a critical factor in controlling whether crystal growth is dominated by nucleation or by the growth of existing crystals. By controlling the release of Ba²⁺ and MoO₄²⁻ ions, mineralizers can direct the formation of specific morphologies.

The table below summarizes the effect of different solvents on the morphology of molybdate-based materials, illustrating the principles applicable to barium molybdate.

Solvent SystemResulting MorphologyReference
WaterOctahedron-like nanostructures csu.edu.cn
MethanolPlate-like nanostructures csu.edu.cn
Ethanol/WaterChanges in particle size and aggregation researchgate.net

Co-precipitation Methods and Additive-Mediated Synthesis

Co-precipitation is a widely utilized and facile method for the synthesis of barium molybdate powders and phosphors at relatively low temperatures. csu.edu.cnnih.govredalyc.org This technique involves the simultaneous precipitation of barium and molybdate ions from a homogeneous solution upon the addition of a precipitating agent. redalyc.org The simplicity, scalability, and ability to produce crystalline materials without requiring high-temperature calcination (in some cases) make it an attractive route. nih.gov Additives are often introduced during co-precipitation to gain finer control over the particle size, morphology, and to prevent agglomeration. redalyc.orgresearchgate.net

Barium molybdate phosphors, doped with rare-earth ions like Dy³⁺ and Sm³⁺, have been successfully synthesized at room temperature using this method, resulting in crystalline powders with a tetragonal structure. nih.govresearcher.life The synthesis typically involves mixing aqueous solutions of a soluble barium salt, such as barium nitrate (B79036) or barium chloride, with a soluble molybdate salt, like sodium molybdate or ammonium (B1175870) molybdate. csu.edu.cnredalyc.org

Impact of pH and Reactant Concentration on Nucleation and Growth

The pH of the synthesis solution and the concentration of reactants are critical parameters that profoundly impact the nucleation and growth stages of barium molybdate crystallization during co-precipitation. researchgate.net These factors control the supersaturation of the solution, which in turn dictates the rate of nucleation and the subsequent crystal growth mechanism.

pH: The pH level affects the surface charge of the forming nuclei and the availability of hydroxyl ions, which can influence the reaction kinetics and the adsorption of species onto the crystal surface. researchgate.net Studies on analogous barium compounds, such as barium carbonate, have shown that varying the solution pH leads to significant changes in crystal size and morphology. For instance, decreasing the pH from 5 to 3 resulted in an increase in the mean crystal size from 6.03 µm to 10.34 µm. researchgate.net In the synthesis of BaMoO₄, adjusting the pH with ammonia (B1221849) solutions has been shown to have significant effects on the morphological and optical properties of the resulting particles. colab.ws At different pH values, the dominant crystal growth mechanism can shift, for example, from a surface-integration controlled growth for well-defined crystals to a diffusion-controlled growth for dendritic structures. researchgate.net

Reactant Concentration: The initial concentration of barium and molybdate ions directly influences the degree of supersaturation. researchgate.net At very high concentrations, rapid nucleation often occurs, leading to the formation of a large number of small, often agglomerated, particles or flocculent precipitates. researchgate.net Conversely, at lower concentrations, the nucleation rate is slower, allowing for more controlled growth on existing nuclei, which typically results in larger, more well-defined crystals. researchgate.net Research on barium carbonate crystallization demonstrated that decreasing the reactant concentration from 0.5 M to 0.1 M led to a decrease in the mean crystal size from 7.57 µm to 3.09 µm, highlighting the sensitive relationship between concentration and particle size. researchgate.net

The following table illustrates the influence of pH and reactant concentration on the crystal characteristics of barium compounds, providing insights into the expected effects for barium molybdate synthesis.

ParameterConditionEffect on Crystal CharacteristicsReference
pH pH 5Mean crystal size of 6.03 µm researchgate.net
pH 4Mean crystal size of 9.42 µm researchgate.net
pH 3Mean crystal size of 10.34 µm researchgate.net
Reactant Conc. 0.5 MMean crystal size of 7.57 µm researchgate.net
0.3 MMean crystal size of 3.24 µm researchgate.net
0.1 MMean crystal size of 3.09 µm researchgate.net
Application of Capping Agents and Surfactants for Shape and Size Control

To achieve precise control over the size and morphology of barium molybdate nanoparticles, capping agents and surfactants are frequently employed in co-precipitation and other wet-chemical synthesis methods. redalyc.orgresearchgate.net These molecules adsorb onto the surface of the growing nanocrystals, modifying their surface energy and sterically hindering agglomeration. rsc.org By selectively binding to certain crystal facets, they can inhibit growth in specific directions, thereby promoting anisotropic growth and leading to various morphologies such as rods, plates, or flowers. rsc.orgijcrt.org

A variety of surfactants and capping agents have been explored:

Anionic Surfactants: Sodium dodecyl sulfate (B86663) (SDS) is an anionic surfactant that acts as a stabilizer, protecting the newly formed nuclei and influencing crystal growth. redalyc.org Its presence during the co-precipitation of BaMoO₄ has been shown to affect the morphology and photocatalytic activity of the resulting crystals. redalyc.orgresearchgate.net

Cationic Surfactants: Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant that has been used to obtain octahedron-like BaMoO₄ nanostructures. csu.edu.cn

Non-ionic Polymers: Polyethylene glycol (PEG) of different molecular weights has been used as a capping agent to control crystal growth in related molybdate and tungstate (B81510) systems. cdmf.org.br

Amino Acids: Amino acids such as leucine (B10760876) and proline have been utilized as capping agents in the sonochemical synthesis of BaMoO₄. It was found that the type of amino acid could be used to control the size and morphology of the nanostructures. researchgate.net

Other Organic Molecules: Poly-(styrene-alt-maleic acid) (PSMA) has been used as a crystal growth modifier to synthesize BaMoO₄ with diverse morphologies like flower-like spheres and spindles by inhibiting oriented growth. researchgate.net Ethylenediaminetetraacetic acid (EDTA) is known to inhibit nucleation and growth in barium sulfate precipitation by adsorbing onto critical nuclei, a mechanism that is also relevant for controlling BaMoO₄ crystallization. curtin.edu.au

The table below provides examples of capping agents and surfactants and their effect on the morphology of BaMoO₄ and related materials.

Capping Agent/SurfactantMaterialResulting MorphologyReference
Sodium Dodecyl Sulfate (SDS)BaMoO₄Modified morphology with enhanced photocatalytic activity redalyc.orgresearchgate.net
Cetyltrimethylammonium bromide (CTAB)BaMoO₄Octahedron-like nanostructures csu.edu.cn
Leucine / ProlineBaMoO₄Controlled size and morphology researchgate.net
Poly-(styrene-alt-maleic acid) (PSMA)BaMoO₄Flower-like spheres, spindle-like crystals researchgate.net
Polyethylene Glycol (PEG)SrMoO₄Controlled crystal growth cdmf.org.br

Sol-Gel Synthesis for Homogeneous Microstructures and Thin Films

The sol-gel process is a versatile wet-chemical technique used to synthesize a wide range of materials, including barium molybdate, with high homogeneity, purity, and controlled microstructures at temperatures much lower than traditional solid-state reactions. mdpi.comnih.gov This method is particularly well-suited for fabricating homogeneous powders, and for the deposition of thin films. numberanalytics.comcsic.es The process begins with a homogeneous solution of precursors (the "sol"), which undergoes hydrolysis and condensation reactions to form a three-dimensional network of particles within the solvent (the "gel"). azonano.comsubstech.com Subsequent drying and thermal treatment of the gel yield the final ceramic material. nih.govsubstech.com

The sol-gel method offers significant advantages, including excellent control over the material's stoichiometry and the ability to incorporate dopants at the atomic level, which is crucial for producing phosphors. mdpi.comresearchgate.net The properties of the final BaMoO₄ material are highly dependent on several parameters throughout the synthesis process, from the initial precursor selection to the final heat treatment schedule. researchgate.net

Precursor Selection and Hydrolysis-Condensation Mechanism Control

The choice of precursors is a critical first step in the sol-gel synthesis of barium molybdate, as it significantly influences the subsequent reaction chemistry and the properties of the resulting gel and final product. numberanalytics.comrsc.org Precursors can be broadly categorized into metal alkoxides and metal salts.

Metal Alkoxides: These are metal-organic compounds (e.g., M-OR) that are highly reactive towards water. azonano.comsubstech.com While not explicitly detailed for barium molybdate in the provided context, the general principle involves using alkoxides of barium and molybdenum. They are often preferred for their ability to produce high-purity materials. azonano.com

Metal Salts: More commonly, metal salts such as nitrates (Ba(NO₃)₂, Fe(NO₃)₃·9H₂O for hexaferrites), chlorides (BaCl₂), or acetates are used as they are often more stable, less expensive, and easier to handle than alkoxides. nih.govcsic.es For BaMoO₄ synthesis, suitable precursors would be a soluble barium salt and a molybdenum source that can be hydrolyzed, such as molybdenum chlorides or alkoxides.

The core of the sol-gel process lies in the hydrolysis and condensation reactions. numberanalytics.com

Hydrolysis: The precursor reacts with water, replacing alkoxy (-OR) or other anionic groups with hydroxyl (-OH) groups. substech.com

M-OR + H₂O → M-OH + R-OH

Condensation: The hydroxylated species then react with each other or with unhydrolyzed precursors to form metal-oxygen-metal (M-O-M) bonds, releasing water or alcohol. This process builds the inorganic polymer network of the gel. nih.gov

M-OH + HO-M → M-O-M + H₂O (water condensation)

M-OR + HO-M → M-O-M + R-OH (alcohol condensation)

Control over these reaction rates is paramount for tailoring the final microstructure. mdpi.comnumberanalytics.com This control is typically exerted by adjusting parameters such as:

pH (Catalyst): Acidic or basic catalysts are used to control the relative rates of hydrolysis and condensation. Acidic conditions (pH < 6) generally lead to slower hydrolysis and favor the formation of linear, weakly cross-linked polymer chains. azonano.comsubstech.com Basic conditions (pH > 6) accelerate hydrolysis and condensation, resulting in more highly branched, clustered structures. azonano.comsubstech.com

Water-to-Precursor Ratio: This ratio determines the extent of hydrolysis.

Solvent: The choice of solvent (e.g., alcohols) can affect precursor solubility and reaction rates. mdpi.com

Complexing Agents: Ligands like citric acid or tartaric acid can be added to chelate the metal ions. csic.esresearchgate.net This stabilizes the precursors, prevents premature precipitation, and helps to maintain a homogeneous distribution of cations throughout the sol and gel, which is especially important for complex oxides or doped materials. csic.es

Gelation Kinetics and Thermal Treatment Regimes

Gelation Kinetics: Gelation is the process where the sol, a colloidal solution of particles, transitions into a continuous, three-dimensional solid network, the gel. azonano.com The point at which this transition occurs is known as the gel point. The kinetics of gelation—how quickly the gel forms—are influenced by several factors, including temperature, precursor concentration, and pH. semanticscholar.org

Temperature: Increasing the gelation temperature generally accelerates the hydrolysis and condensation reactions, leading to faster gelation. semanticscholar.orgmdpi.com Studies on silica (B1680970) gels have shown that varying the gelation temperature from 20°C to 60°C significantly alters the pore structure of the final material. mdpi.com Lower temperatures promote more extensive phase separation, leading to larger pores, while higher temperatures result in finer pore structures. mdpi.com

Concentration: Higher concentrations of precursors lead to a denser polymer network and typically reduce the gelation time. csic.es

pH: As discussed previously, the pH affects reaction rates and thus the speed of gelation. researchgate.net

The kinetics of gelation determine the structure of the wet gel, including its porosity and polymer network density, which are critical for the properties of the final material. mdpi.com

Thermal Treatment Regimes: After gelation and aging (where the gel network strengthens), the gel is dried to remove the liquid phase, forming a xerogel or aerogel. substech.com This is followed by a crucial thermal treatment (calcination or annealing) step. The thermal treatment regime—including the heating rate, final temperature, and duration—is critical for several reasons:

Removal of Residual Organics: It burns off residual solvents, hydroxyl groups, and any organic ligands (like citric acid) used during the synthesis. nih.gov

Densification: It causes the porous gel structure to collapse and densify, forming a solid ceramic. nih.gov

Crystallization: It provides the necessary energy for the amorphous gel to transform into the desired crystalline phase, in this case, the tetragonal scheelite structure of BaMoO₄. nih.govmdpi.com

The final annealing temperature significantly affects the crystallinity, crystallite size, and phase purity of the barium molybdate. csic.es For instance, in the synthesis of barium hexaferrite thin films, annealing temperatures are carefully controlled to achieve the desired crystalline phase and magnetic properties. csic.es Similarly, for BaMoO₄, the heat treatment must be sufficient to induce crystallization while avoiding undesirable grain growth or the formation of secondary phases. mdpi.com Calcination is typically performed at temperatures ranging from 400°C to 900°C or higher, depending on the specific sol-gel route and desired material characteristics. substech.commdpi.com

The table below outlines the key stages of the sol-gel process and the critical parameters that influence the final properties of barium molybdate.

Sol-Gel StageKey ParametersInfluence on Barium Molybdate Properties
Sol Formation Precursor Type, Solvent, pH, Complexing AgentsStoichiometry, purity, homogeneity, dopant distribution
Gelation Temperature, Time, ConcentrationPore structure, network density, mechanical properties of the gel
Drying Method (e.g., supercritical vs. conventional)Porosity, surface area (Aerogel vs. Xerogel)
Thermal Treatment Temperature, Duration, AtmosphereCrystallinity, crystallite size, phase purity, removal of organics

Sonochemical and Microwave-Assisted Synthesis for Rapid Materialization

Rapid synthesis of barium molybdate can be achieved through sonochemical and microwave-assisted methods. researchgate.netnih.govcapes.gov.brmdpi.com These techniques offer advantages in terms of speed and control over the final product's properties. cdmf.org.brresearchgate.net

Acoustic Cavitation Effects on Reaction Pathways

Sonochemical synthesis utilizes high-intensity ultrasound to induce acoustic cavitation in a liquid medium. rsc.orgnih.govillinois.edu This process involves the formation, growth, and violent collapse of microscopic bubbles. rsc.orgnih.govillinois.edu The implosion of these bubbles creates localized "hotspots" with extremely high temperatures (around 5000 K) and pressures (over 1000 atm), and rapid heating and cooling rates. illinois.edursc.org These extreme, transient conditions drive chemical reactions. illinois.edu

In the synthesis of barium molybdate, acoustic cavitation influences the reaction pathways in several ways:

Enhanced Mass Transfer and Nucleation: The ultrasonic waves improve the transfer of solutes and promote rapid nucleation, which can lead to smaller particle sizes compared to conventional precipitation methods. researchgate.net

Control of Morphology: By adjusting parameters such as sonication time, power, temperature, solvent, and the use of surfactants, the morphology of the resulting barium molybdate nanostructures can be controlled, yielding shapes like rods and spheres. researchgate.net The power of the sonication can alter structural properties like size and homogeneity. nih.gov

Defect Formation: The intense conditions created by cavitation can introduce defects within the crystal structure, which in turn can influence the material's properties, such as its photoluminescence. mdpi.com For instance, micron-octahedron and micron-flower BaMoO4 produced via sonochemical methods have shown strong green light emission. mdpi.com

Microwave Irradiation Mechanisms and Heating Homogeneity

Microwave-assisted synthesis is another rapid and efficient method for producing barium molybdate. cdmf.org.briaea.org This technique relies on the interaction of microwave radiation with the polar molecules of the solvent, causing them to rotate rapidly and generate heat. cdmf.org.brunesp.br This process leads to uniform and rapid heating of the reaction mixture. cdmf.org.br

Key aspects of microwave irradiation in barium molybdate synthesis include:

Rapid and Uniform Heating: Unlike conventional heating methods that rely on conduction and convection, microwave energy is delivered directly to the material through molecular interactions, resulting in volumetric and homogeneous heating. espublisher.com This rapid heating can significantly reduce the synthesis time to mere minutes. cdmf.org.brunesp.br

Accelerated Crystallization: The microwave energy promotes the fast formation of well-organized nanostructures. cdmf.org.br For example, BaMoO4 powders with a scheelite-type structure have been successfully synthesized at temperatures as low as 350-400 °C using a microwave-assisted citrate (B86180) complex method. iaea.org

Morphological Control: The synthesis method and experimental parameters, including the use of capping agents like PEG, can influence the morphology and anisotropic growth of the crystals. cdmf.org.br Microwave-assisted hydrothermal synthesis has been used to produce octahedral morphologies. cdmf.org.br

The following table summarizes the parameters and outcomes of different rapid synthesis methods for barium molybdate.

Synthesis MethodPrecursorsConditionsResulting MorphologyReference
SonochemicalBa(Sal)2, Na2MoO4·2H2OVaried time, power, temp.Rod-like and sphere-like nanostructures researchgate.net
SonochemicalBarium nitrate, Ammonium molybdateLeucine and proline as capping agentsNanostructures researchgate.net
Microwave-Assisted HydrothermalBarium nitrate, Sodium molybdate140 °C, 30 min, 0.34 MPaOctahedral morphologies cdmf.org.brcdmf.org.br
Microwave IrradiationBa(NO3)2, Na2MeO4600 W, 20 minNanocrystals capes.gov.br
Microwave-Assisted Citrate ComplexCitrate precursors400-500 °C, 3 hSpindle-rods-like or flake-like iaea.org

Crystal Growth Techniques for Macroscopic Barium Molybdate Structures

For applications requiring larger, high-quality single crystals, specific crystal growth techniques are employed. These methods allow for the fabrication of macroscopic barium molybdate structures with well-defined crystallographic orientations.

Czochralski and Bridgman Growth Methods for Single Crystals

The Czochralski and Bridgman methods are two prominent techniques for growing large single crystals from a melt.

Czochralski Method: This technique involves pulling a seed crystal from a molten bath of the material. rotalab.com The melt is held at a temperature just above its melting point, and as the seed crystal is slowly pulled upwards and rotated, the material solidifies onto the seed, replicating its crystal structure. rotalab.com This method has been successfully used to grow various oxide crystals, including Ba(MoO4)x(WO4)1−x single crystals. rotalab.comresearchgate.net Precise temperature control and a stable environment are crucial for successful growth. rotalab.com Challenges can include thermal stresses introduced during growth at elevated temperatures, which may lead to defects. psu.eduias.ac.in

Bridgman-Stockbarger Method: In this method, a polycrystalline material is melted in a crucible which is then slowly moved through a temperature gradient. wikipedia.org A seed crystal can be placed at one end to initiate growth with a specific orientation. wikipedia.org As the crucible moves into a cooler region, the melt solidifies progressively from the seed, forming a single crystal ingot. wikipedia.org This technique can be performed in vertical or horizontal configurations and is known for producing certain semiconductor and scintillator crystals. wikipedia.orgscience.govescholarship.org It has been used to grow crystals like BaBrCl:Eu and can be advantageous for materials where the Czochralski method is more challenging. escholarship.org

Flux Growth Techniques for High-Quality Crystal Fabrication

Flux growth is a solution-based method where a molten salt (the flux) is used as a solvent to dissolve the components of the desired crystal at a temperature below the crystal's melting point. rsc.org This technique is particularly useful for materials that melt incongruently or at very high temperatures. researchgate.netrsc.org

For barium molybdate, flux growth has been employed to produce larger and better-quality single crystals. ias.ac.in The process typically involves:

Dissolving barium molybdate powder in a suitable flux, such as lithium chloride, at a high temperature. ias.ac.in

Inducing supersaturation to initiate crystallization. This can be achieved by slow cooling of the solution or by isothermal evaporation of the flux. ias.ac.inias.ac.in

Allowing the crystals to grow over a prolonged period.

Separating the grown crystals from the solidified flux.

The choice of flux is critical and can influence the size, purity, and morphology of the resulting crystals. ias.ac.inresearchgate.net For instance, lithium chloride has been used as a flux to grow BaMoO4 crystals at 700°C via isothermal evaporation. ias.ac.inias.ac.in Molybdate-based fluxes have also been utilized for the growth of various complex oxides. rsc.orgresearchgate.net

The following table outlines the parameters for different crystal growth techniques for barium molybdate.

Growth TechniqueKey ParametersResulting Crystal CharacteristicsReference
CzochralskiPulling rate, rotation rate, temperature gradientsLarge single crystals researchgate.net
Bridgman-StockbargerTemperature gradient, crucible lowering rateSingle crystal ingots wikipedia.orgscience.gov
Flux Growth (Isothermal Evaporation)Flux (e.g., Lithium Chloride), Soak Temperature (700°C), Soak PeriodSingle crystals (>1 mm) with dendritic patterns ias.ac.inias.ac.in

Crystallographic and Structural Investigations of Barium Molybdate Phases

X-ray Diffraction (XRD) and Neutron Diffraction Studies

X-ray and neutron diffraction are powerful tools for probing the crystal structure of materials. In the case of barium molybdate (B1676688), these techniques have been instrumental in identifying its phases, determining its lattice parameters, and analyzing microstructural features.

At ambient conditions, barium molybdate crystallizes in the scheelite-type tetragonal structure, belonging to the space group I4₁/a. researchgate.netcdmf.org.br This has been consistently confirmed through X-ray diffraction (XRD) studies, where the diffraction patterns are indexed to this specific crystal system. cdmf.org.brmdpi.com The strong and sharp diffraction peaks observed in XRD patterns indicate that the synthesized crystals are well-crystallized. cdmf.org.br

For instance, mechanochemical synthesis of BaMoO₄ from barium carbonate (BaCO₃) and molybdenum oxide (MoO₃) shows the gradual appearance of the tetragonal BaMoO₄ phase with increasing milling time. mdpi.com At a milling speed of 500 rpm, a single phase of tetragonal BaMoO₄ is achieved after 5 hours, while at 850 rpm, the reaction is complete in 30 minutes. mdpi.com Heat treatment of the mechanochemically synthesized powder at 900°C for 15 hours results in a highly crystalline single-phase BaMoO₄ with no additional diffraction lines. mdpi.com

Neutron diffraction has also been employed to study the crystal structure of BaMoO₄, providing complementary information to XRD due to its sensitivity to lighter elements like oxygen. materialsproject.orgacs.orgnih.gov Studies on the double molybdate Cs₂Ba(MoO₄)₂, formed from BaMoO₄ and Cs₂MoO₄, have utilized both X-ray and neutron diffraction to characterize its palmierite-type trigonal structure (space group R3̅m). acs.orgnih.gov

The Rietveld method is a powerful technique for refining crystal structure parameters from powder diffraction data. cdmf.org.brcolab.ws For barium molybdate, Rietveld refinement of XRD data has been used to accurately determine its lattice parameters and atomic positions. cdmf.org.brarxiv.org

At ambient conditions, the lattice parameters for the scheelite phase of BaMoO₄ have been determined to be a = 5.58 ± 0.01 Å and c = 12.82 ± 0.01 Å. arxiv.org These values are in excellent agreement with published data. arxiv.org The refinement also provides the atomic positional parameters, which have been shown to be consistent with previously reported values. arxiv.org The quality of the Rietveld refinement is often assessed by statistical parameters such as R_wp, R_p, and χ², with low values indicating a good fit between the observed and calculated diffraction patterns. cdmf.org.br

The following table summarizes the lattice parameters of BaMoO₄ obtained from Rietveld refinement in one study:

ParameterValue
a (Å)5.58 ± 0.01
c (Å)12.82 ± 0.01
Space GroupI4₁/a
Data from Panchal et al. (2006) arxiv.org

X-ray diffraction peak broadening analysis is a common method to determine the average crystallite size and the amount of microstrain within a material. researchgate.netscirp.org The broadening of diffraction peaks can be attributed to both the finite size of the crystallites and the presence of lattice strain. researchgate.net

High-Pressure Crystallography and Phase Transition Studies

The application of high pressure can induce significant changes in the crystal structure of materials, leading to phase transitions. Barium molybdate exhibits interesting polymorphic behavior under compression.

High-pressure X-ray diffraction and Raman spectroscopy studies have revealed that barium molybdate undergoes a reversible, first-order phase transition from its ambient scheelite structure to a monoclinic fergusonite structure (space group I2/a) at approximately 5.8 GPa. researchgate.netarxiv.orgresearchgate.netnih.gov This transition is characterized by the broadening of diffraction peaks and the appearance of new peaks in the XRD pattern. arxiv.orgresearchgate.net The fergusonite structure is a monoclinic distortion of the scheelite structure. osti.gov

Upon further increase in pressure, a second phase transition occurs between 7.2 and 9.5 GPa. researchgate.netarxiv.orgresearchgate.net The structure of this second high-pressure phase has been suggested to be either LaTaO₄-type (space group P2₁/c) or an orthorhombic Cmca structure. arxiv.org Interestingly, upon release of the pressure from as high as 15.8 GPa, barium molybdate reverts to its initial scheelite structure, indicating that these pressure-induced structural modifications are reversible. researchgate.netarxiv.org However, some broadening of the diffraction peaks may remain, which could be due to residual strain in the polycrystalline sample. arxiv.org

The following table summarizes the pressure-induced phase transitions in BaMoO₄:

Pressure RangeCrystal StructureSpace Group
Ambient - ~5.8 GPaScheeliteI4₁/a
~5.8 GPa - ~8.6 GPaFergusoniteI2/a
Above ~8.6 GPaProposed LaTaO₄-type or CmcaP2₁/c or Cmca
Data compiled from Panchal et al. (2006) and Errandonea et al. (2005) arxiv.orgresearchgate.netosti.gov

The pressure-induced scheelite-to-fergusonite phase transition is a common feature in scheelite-structured molybdates and tungstates. researchgate.netaip.org The mechanism driving this transition is related to the response of the crystal lattice to increasing pressure. As pressure increases, the interatomic distances decrease, leading to increased repulsive forces between cations and a more efficient packing of anions. aip.org

In the case of the scheelite-to-fergusonite transition, the transformation involves a distortion of the unit cell from tetragonal to monoclinic. osti.gov This is a ferroelastic transition, which can be understood in the context of Landau theory. osti.gov The transition is considered second-order in some similar scheelite compounds, characterized by a smooth change in the lattice volume around the transition point. aip.org The fluctuation in the c/a ratio in molybdates under pressure provides insights into the coordination mechanism driving these phase transitions. aip.org The appearance of the absorption edge in the optical region at higher pressures coincides with changes in Raman spectra, indicating that the phase transition is the reason for the observed changes in the material's electronic properties. kit.edu

Reversibility and Irreversibility of Pressure-Induced Phases

Barium molybdate (BaMoO₄) with its initial scheelite-type tetragonal structure (space group I4₁/a) exhibits a series of pressure-induced phase transitions that have been found to be largely reversible. arxiv.orgkit.eduresearchgate.net Investigations using X-ray diffraction (XRD) and Raman spectroscopy have consistently shown that upon compression, BaMoO₄ undergoes a first-order phase transition to a monoclinic fergusonite-type structure (space group I2/a) at approximately 5.8 GPa. arxiv.orgnih.govarxiv.orgresearchgate.netrsc.org This transition is analogous to that observed in isostructural compounds like barium tungstate (B81510). arxiv.orgresearchgate.net

Further increases in pressure induce a second phase transformation between 7.2 GPa and 9.5 GPa. arxiv.orgresearchgate.netarxiv.org The precise structure of this subsequent high-pressure phase has not been unambiguously determined, with potential candidates suggested as being either LaTaO₄-type (P2₁/c) or an orthorhombic Cmca structure. arxiv.orgresearchgate.net

A key finding from these high-pressure studies is the reversibility of these structural modifications. researchgate.net Upon the release of pressure from values as high as 15.8 GPa, barium molybdate reverts to its original scheelite phase. arxiv.orgresearchgate.netarxiv.orgresearchgate.net This indicates that the pressure-induced transformations are not permanent and the material can recover its ambient-pressure crystal structure. kit.edu However, it has been noted that after pressure release, the diffraction peaks of the recovered scheelite phase may exhibit some broadening, which is likely attributable to residual strains within the polycrystalline sample. arxiv.orgresearchgate.net

Table 1: Summary of Pressure-Induced Phase Transitions in Barium Molybdate This interactive table summarizes the key phase transitions of BaMoO₄ under high pressure.

Pressure Range (GPa) Initial Phase (Space Group) High-Pressure Phase (Space Group) Reversibility
Ambient to ~5.8 Scheelite (I4₁/a) - -
~5.8 to ~7.2 Scheelite (I4₁/a) Fergusonite (I2/a) Reversible

Defect Chemistry and Non-Stoichiometry in Barium Molybdate Lattices

Intrinsic and Extrinsic Defect Formation Mechanisms

The properties of barium molybdate are significantly influenced by the presence of defects within its crystal lattice. These defects can be categorized as intrinsic or extrinsic. everyscience.com

Extrinsic defects involve foreign atoms (impurities or dopants) or are induced by non-ideal synthesis conditions that lead to non-stoichiometry. everyscience.comuni-paderborn.de While pure BaMoO₄ is the focus, synthesis processes can introduce imperfections that function like extrinsic defects. rsc.org For instance, unevenly distributed stress and strain during crystal growth can create distorted or fractured chemical bonds and dangling bonds, which alter the material's electronic structure and properties. rsc.org The intentional introduction of dopants is a common method to tune material properties by creating specific defect centers. uni-paderborn.de

Influence of Growth Conditions on Defect Concentrations

The concentration and nature of defects in barium molybdate are highly dependent on the synthesis method and processing parameters. cdmf.org.brmdpi.com Control over these conditions is crucial for tailoring the material's optical and electronic properties. cdmf.org.br

Different synthesis routes, such as the microwave-assisted hydrothermal (MAH) method, complex polymerization (CP), and solid-state reactions, result in BaMoO₄ particles with varying defect profiles. cdmf.org.br The MAH and CP methods allow for control over particle size and morphology, which in turn can be used to manage deep and shallow surface defect states. cdmf.org.br The use of capping reagents during synthesis can also influence the lattice parameters and anisotropic growth of the crystals, indicating an effect on the defect structure. cdmf.org.br

Mechanochemical synthesis via ball milling is another route where parameters directly impact defect creation. mdpi.com A higher milling speed and longer duration can introduce more lattice defects due to the increased energy input, resulting in smaller crystallite sizes. mdpi.com Conversely, high-temperature solid-state reactions can lead to a decrease in the total number of defects, which is demonstrated by an increase in the crystallite size. mdpi.com The optical band gap energy has been observed to decrease with an increasing crystallite size, suggesting a relationship between the crystal structure's defect level and its electronic properties. mdpi.comresearchgate.net Heat treatment is another factor; for example, annealing irradiated samples has been shown to significantly increase defect concentrations. researchgate.net

Table 2: Influence of Synthesis Conditions on Defect-Related Properties of Barium Molybdate This interactive table outlines how different synthesis methods and parameters affect the structural and defect properties of BaMoO₄.

Synthesis Method Key Parameters Observed Effects on Defects and Structure
Microwave-Assisted Hydrothermal (MAH) Temperature, Time, Capping Reagents (e.g., PEG) Controls particle size and morphology, thereby managing surface defect states. cdmf.org.br
Complex Polymerization (CP) Polymerization Temperature Can produce lattice parameters closer to bulk values, suggesting fewer structural defects. cdmf.org.br
Mechanochemical Synthesis (Ball Milling) Milling Speed, Milling Time Higher energy input can increase lattice defects and decrease crystallite size. mdpi.com

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (Raman and Infrared Spectroscopy)

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, is a powerful tool for investigating the local structure, lattice dynamics, and presence of impurities in barium molybdate (B1676688). These techniques probe the vibrational modes of the crystal lattice and molecular units within the compound.

Phonon Mode Analysis and Lattice Dynamics

The vibrational modes of barium molybdate can be categorized into internal and external modes. The internal modes arise from the vibrations within the [MoO₄]²⁻ tetrahedral units, which have strong covalent Mo-O bonds. The external or lattice phonon modes correspond to the motion of the Ba²⁺ cations and the rigid [MoO₄]²⁻ molecular units. rsc.orgcdmf.org.br

Raman spectroscopy is particularly effective for analyzing these phonon modes. The Raman spectrum of synthesized barium molybdate typically displays frequencies at approximately 328, 362, 793, 840, and 893 cm⁻¹. rsc.orgmdpi.com Theoretical calculations and experimental observations have shown that for BaMoO₄ with a space group of I4₁/a, there are 13 infrared active vibrational modes. researchgate.net Vibrational modes above 280 cm⁻¹ are generally considered internal modes, with bands around 375 cm⁻¹ corresponding to Mo-O bending vibrations and those in the 816-883 cm⁻¹ range related to Mo-O stretching vibrations. researchgate.net Modes below 280 cm⁻¹, such as those at 100 cm⁻¹ and 146 cm⁻¹, are attributed to the vibrations of the [BaO₈] polyhedron and are classified as external modes. researchgate.net

The study of these phonon modes provides insights into the lattice dynamics of the material. For instance, high-pressure Raman scattering studies have revealed phase transitions in barium molybdate. At approximately 5.8 GPa, it undergoes a first-order phase transition from the scheelite structure to a fergusonite structure. researchgate.net Further pressure induces another phase transformation between 7.2 and 9.5 GPa, with the initial phase being recovered upon pressure release, indicating the reversible nature of these structural changes. researchgate.net

Detection of Structural Distortions and Order-Disorder Phenomena

Vibrational spectroscopy is highly sensitive to local structural distortions and the degree of order-disorder within the crystal lattice. Distortions in the [MoO₄] tetrahedral clusters can cause changes in bond lengths and angles, which in turn modify the energy levels and lead to structural order-disorder. unesp.br These distortions can be detected through changes in the Raman and IR spectra.

For example, IR spectroscopy has shown that barium molybdate synthesized via a solid-state reaction exhibits more distorted structural MoO₄ units compared to that prepared by mechanochemical methods. mdpi.comdntb.gov.ua This is evidenced by the appearance of a shoulder at 860 cm⁻¹ in the IR spectrum of the solid-state synthesized sample, which is attributed to the elimination of the ν₃ vibration degeneracy of the MoO₄ tetrahedra due to different local symmetries. mdpi.com The presence of surfactants during synthesis can also induce distortions in the crystal structure, which are reflected in the experimental Raman spectra. redalyc.org The degree of structural order-disorder has been linked to the photoluminescence properties of the material, with variations in processing conditions leading to different levels of disorder and, consequently, different emission characteristics. unesp.brcdmf.org.br

Identification of Impurities and Molecular Vibrations (e.g., MoO₄ units)

Raman and IR spectroscopy are crucial for identifying the molecular vibrations of the constituent groups, primarily the [MoO₄]²⁻ tetrahedra, and for detecting the presence of impurities or secondary phases. The characteristic vibrational modes of the MoO₄ units serve as a fingerprint for the compound.

The infrared spectra of barium molybdate typically show a prominent absorption band in the range of 820 to 835 cm⁻¹, which is assigned to the ν₃ (asymmetric stretching) vibration of the MoO₄ structural units. mdpi.com The position and symmetry of this band can provide information about the local environment of the molybdate tetrahedra. mdpi.com For instance, a more symmetric band suggests the formation of more symmetric MoO₄ units. mdpi.com

Raman spectroscopy can also identify slight changes in the molecular vibrations caused by the doping of rare-earth ions into the barium molybdate lattice, indicating that the vibrations of the molecules are affected by the energy transferred from the dopant ions. rsc.orgmdpi.com The well-defined Raman-active modes in (Ba₁₋ₓSrₓ)MoO₄ crystals indicate that they are structurally ordered at a short range. cdmf.org.br

Electronic Spectroscopy (UV-Vis and Photoluminescence Spectroscopy)

Electronic spectroscopy techniques, such as UV-Visible (UV-Vis) diffuse reflectance spectroscopy and photoluminescence (PL) spectroscopy, are employed to investigate the electronic structure, including electronic transitions and band gap energy, of barium molybdate.

UV-Visible Diffuse Reflectance Spectroscopy for Electronic Transitions

UV-Visible diffuse reflectance spectroscopy is used to determine the optical band gap (Egap) and study the electronic transitions in barium molybdate. The optical absorption process in molybdates is characterized by direct electronic transitions from the valence band to the conduction band. unesp.br The valence band is primarily composed of oxygen 2p states, while the conduction band has contributions from molybdenum 4d states. cdmf.org.br

The UV-Vis absorption spectra of barium molybdate typically exhibit an absorption peak in the range of 215–235 nm. mdpi.comresearchgate.net This absorption is attributed to charge-transfer transitions within the MoO₄²⁻ complex. mdpi.comresearchgate.net The optical band gap energy of barium molybdate has been reported to be around 4.2 to 4.5 eV, although this value can be influenced by factors such as crystallite size and synthesis method. mdpi.comdntb.gov.uaredalyc.org For instance, the optical band gap energy has been observed to decrease with increasing crystallite sizes. mdpi.comdntb.gov.ua

Analysis of Charge Transfer Transitions within MoO₄ Complexes

The electronic transitions in barium molybdate are dominated by charge transfer from the oxygen 2p orbitals to the molybdenum 4d orbitals within the [MoO₄]²⁻ tetrahedral complexes. mdpi.comcdmf.org.br This charge transfer is responsible for the strong absorption observed in the UV region of the spectrum. mdpi.com

The photoluminescence emission in barium molybdate is also closely related to these charge-transfer transitions. The blue emission observed in some BaMoO₄ samples is attributed to charge-transfer transitions within the [MoO₄] complex. mdpi.com In contrast, the green emission is often associated with intrinsic distortions in the [MoO₄] tetrahedron group and the presence of defects such as oxygen vacancies. mdpi.comunesp.br The intensity and wavelength of the photoluminescence can be influenced by the symmetry of the MoO₄ units and the crystallite size, highlighting the critical role of the molybdate complex in the optical properties of the material. mdpi.comdntb.gov.ua

Photoluminescence Spectroscopy for Emission Characteristics

X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDS)

X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDS) are powerful surface-sensitive analytical techniques used to determine the elemental composition and chemical states of the constituent elements in barium molybdate.

Energy Dispersive X-ray Spectroscopy (EDS) , often coupled with scanning electron microscopy (SEM), provides qualitative and quantitative elemental analysis of the material. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the atoms present. The energy of these X-rays is unique to each element, allowing for their identification. EDS analysis of BaMoO₄ confirms the presence of Barium (Ba), Molybdenum (Mo), and Oxygen (O). In doped samples, such as those containing Europium (Eu³⁺) or Bismuth (Bi³⁺), EDS can verify the successful incorporation of these dopant elements into the host material. Elemental mapping via EDS can also reveal the spatial distribution of these elements across the sample's surface, confirming, for example, that crystallites consist of Ba, Mo, and O, and that dopants are distributed within the BaMoO₄ particles.

X-ray Photoelectron Spectroscopy (XPS) provides more detailed information, not only identifying the elements present on the material's surface (typically the top 1-10 nm) but also determining their oxidation states and chemical environment. The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these photoelectrons is characteristic of the element and its chemical state.

For barium molybdate, high-resolution XPS scans are performed for the Ba 3d, Mo 3d, and O 1s regions.

Barium (Ba): The Ba 3d spectrum typically shows a doublet corresponding to Ba 3d₅/₂ and Ba 3d₃/₂. The binding energies of these peaks confirm that barium is present in its +2 oxidation state (Ba²⁺), as expected in the BaMoO₄ compound.

Molybdenum (Mo): The Mo 3d spectrum also presents a doublet, Mo 3d₅/₂ and Mo 3d₃/₂. The positions of these peaks are indicative of the Mo⁶⁺ oxidation state, which is characteristic of the molybdate ion ([MoO₄]²⁻).

Oxygen (O): The O 1s spectrum can often be deconvoluted into multiple components. The main peak is attributed to the lattice oxygen in the Mo-O bonds of the [MoO₄]²⁻ tetrahedra. Other components at higher binding energies can indicate the presence of other oxygen species, such as surface-adsorbed oxygen or hydroxyl groups.

Together, XPS and EDS analyses confirm the stoichiometry and purity of the BaMoO₄ samples. XPS, in particular, is crucial for verifying that the constituent elements (Ba, Mo, O) exist in their expected oxide states (BaO, MoO₃), which form the BaMoO₄ crystal structure. The atomic ratios of the elements can also be estimated from both techniques, although XPS is more surface-sensitive. For instance, in one study of electrochemically grown films, the Ba:Mo atomic ratio estimated from XPS was used to assess the degree of surface coating.

Table 3: Representative XPS Binding Energies for Barium Molybdate and Related Compounds
ElementOrbitalCompound SystemBinding Energy (eV)Inferred Chemical StateSource
MolybdenumMo 3dLa₂Mo₂O₉ (LAMOX)~232.5 (3d₅/₂)Mo⁶⁺
MolybdenumMo 3dCaMoO₄~232 (3d₅/₂), ~235 (3d₃/₂)Mo⁶⁺
BariumBa 3dPraseodymium Barium MolybdateNot specified, but consistent with BaOBa²⁺
MolybdenumMo 3dPraseodymium Barium MolybdateNot specified, but consistent with MoO₃Mo⁶⁺
OxygenO 1sLa₂Mo₂O₉ (LAMOX)Not specifiedLattice Oxygen (O²⁻)

Note: Specific binding energy values can vary slightly depending on the instrument calibration and the specific chemical environment of the sample.

Surface Stoichiometry and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition, chemical state, and electronic state of the constituent elements on the surface of barium molybdate (BaMoO₄). wikipedia.org This method relies on the photoelectric effect, where irradiating the material with X-rays causes the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted photoelectrons is measured, which is characteristic of the element and its chemical environment. wikipedia.org

In the analysis of barium molybdate and related materials, XPS is crucial for confirming the oxidation states of barium (Ba), molybdenum (Mo), and oxygen (O). For instance, in studies of doped lanthanum molybdate materials where BaMoO₄ forms as a secondary phase, XPS has been employed to ascertain the valence states of the constituent atoms. nih.govchem-soc.si Research has shown that in such materials, molybdenum is present in its 6+ oxidation state (Mo⁶⁺), and lanthanum exists in its 3+ state (La³⁺). nih.govchem-soc.si

Detailed XPS studies are instrumental in identifying the surface-active sites which are crucial for understanding the catalytic activity of oxide materials like barium molybdate. researchgate.net The oxidation states of the metal-oxygen (M-O) bonds, such as Mo-O, play an effective role in the reaction mechanisms. researchgate.net For example, in neodymium barium molybdate crystals, XPS analysis confirmed the presence of neodymium, barium, and molybdenum in their respective oxide states. iaea.org

The surface stoichiometry of BaMoO₄ can be quantified by analyzing the areas of the respective core-level peaks in the XPS spectrum, corrected by relative sensitivity factors. A typical XPS survey spectrum of a BaMoO₄ composite would reveal the presence of Ba, Mo, O, and C (usually from adventitious carbon contamination). researchgate.net High-resolution spectra for each element provide more detailed chemical state information.

Table 1: Representative XPS Data for Barium Molybdate and Related Compounds

ElementCore LevelBinding Energy (eV)Inferred Oxidation StateReference
Mo3d~232.5 (3d₅/₂)Mo⁶⁺ nih.govchem-soc.si
Ba3d~780.0 (3d₅/₂)Ba²⁺ iaea.org
O1s~530.5O²⁻ researchgate.net
La3d~834.0 (3d₅/₂)La³⁺ nih.govchem-soc.si

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. du.ac.in It provides detailed information about the electronic structure and environment of paramagnetic centers, which can be intrinsic defects or intentionally introduced dopants in a material. du.ac.inu-szeged.hu

In the context of barium molybdate, EPR is utilized to study paramagnetic defects that can influence its optical and electronic properties. These defects can be created, for example, by irradiation. researchgate.net Studies on irradiated BaMoO₄ have shown changes in the EPR spectra, indicating the generation or transformation of defects. researchgate.net The analysis of these spectra helps in understanding the nature of these defects, such as oxygen vacancies or reduced metal ions (e.g., Mo⁵⁺). researchgate.net The luminescence properties of BaMoO₄ are often linked to the presence of distorted [MoO₄] complex clusters and oxygen vacancies, which can be investigated using EPR. researchgate.netcdmf.org.br

When BaMoO₄ is doped with paramagnetic ions, such as Gd³⁺, EPR is a powerful tool to probe the local environment of the dopant ion. researchgate.net The EPR spectra of Gd³⁺-doped BaMoO₄ can reveal information about the crystal field symmetry around the Gd³⁺ ion. researchgate.net For instance, the appearance of multiple lines in the EPR spectrum can indicate a low-symmetry environment for the dopant ion, caused by distortions in its immediate surroundings. researchgate.net Similarly, studies on Ce³⁺-doped barium tungstate (B81510) (BaWO₄), a material with a similar scheelite structure to BaMoO₄, have used EPR to investigate the local structure of the Ce³⁺ centers. mdpi.com

The g-factor, a key parameter obtained from EPR spectra, provides information about the electronic environment of the unpaired electron. universite-paris-saclay.fr In materials like barium strontium titanate, EPR signals around g = 2.000 have been attributed to intrinsic vacancy defects. scientific.net For doped materials, the g-factor values can be used to characterize the specific paramagnetic center and its interactions with the host lattice. mdpi.com For example, in Ce³⁺-doped BaWO₄, the experimental g-factors were used to calculate the angular distortion in the local environment of the cerium ion. mdpi.com

Photochemical EPR experiments, often using spin traps, can be employed to detect short-lived radical species generated during photocatalytic processes on the surface of materials like BaWO₄ and SrWO₄. acs.org This technique allows for the identification of reactive oxygen species such as hydroxyl and superoxide (B77818) radicals, providing insight into the photocatalytic mechanism. mostwiedzy.pl

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local environment of specific atomic nuclei by measuring the interaction of their nuclear spins with an external magnetic field. ibs.frpreprints.org In solid-state materials, NMR provides valuable information about the local structure, connectivity, and dynamics that may not be accessible through long-range crystallographic techniques. preprints.orgethz.ch

While detailed NMR studies specifically on pure barium molybdate are not extensively reported in the provided search results, the principles can be understood from studies on related materials. Solid-state NMR is particularly powerful for quadrupolar nuclei (spin > 1/2), which are sensitive to the electric field gradient at the nucleus, providing detailed information about the local symmetry of the atomic site. ethz.ch

For complex oxides, NMR can distinguish between different local environments of the same element. For example, in a study of Ba₂In₂O₄(OH)₂, solid-state ¹H and ¹⁷O NMR were used to assign signals to specific proton and oxygen environments. acs.org This was achieved by combining experimental magic-angle spinning (MAS) NMR with theoretical calculations, which helped to identify multiple low-energy structural configurations. acs.org

The chemical shift, an NMR parameter, is highly sensitive to the local electronic environment around a nucleus. ibs.fr In solid-state NMR of polycrystalline samples, anisotropic interactions can lead to significant line broadening. ethz.ch Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain higher resolution spectra. preprints.org

In materials containing elements with NMR-active nuclei, such as ¹⁷O, the spectra can reveal details about the oxygen environments. rsc.org Although the low natural abundance of ¹⁷O can be a challenge, enrichment strategies can make such studies feasible. rsc.org For molybdates, ⁹⁵Mo and ⁹⁷Mo are also NMR-active nuclei, but their quadrupolar nature can make obtaining high-resolution spectra challenging.

In the broader context of materials science, solid-state NMR is used to study the structure of both crystalline and amorphous compounds, investigate molecular dynamics, and probe atomic-level structures in a variety of materials including catalysts and polymers. preprints.org For instance, in borate (B1201080) glasses, ¹¹B MAS NMR has been used to reveal the presence and coordination of boron units. researchgate.net

Microscopic and Morphological Characterization Techniques

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the morphology and microstructure of barium molybdate (B1676688). SEM provides detailed images of the surface topography, while TEM offers higher resolution to analyze internal structures, particle size, and crystallinity.

The synthesis method and experimental conditions have a profound impact on the resulting morphology and particle size of barium molybdate. Field-emission scanning electron microscopy (FE-SEM) has been instrumental in characterizing these features. ias.ac.in For instance, BaMoO₄ synthesized via the microwave-assisted hydrothermal (MAH) method often results in well-crystallized structures with predominantly octahedral morphologies. ias.ac.in In contrast, powders prepared using the polymeric precursor method (PPM) tend to have a rounded shape with an agglomerated nature and average diameters around 100 nm. nist.govsbpmat.org.br

The choice of solvent and surfactants during synthesis also plays a critical role. Using water as a solvent in a coprecipitation method can lead to the formation of octahedron-like nanostructures. acs.org The use of different surfactants can produce varied shapes; for example, plate-like nanostructures have been observed when specific barium salts are used. acs.org Researchers have successfully synthesized BaMoO₄ with diverse morphologies, including ellipsoid-like, peanut-like, cube-like, nest-like, and flower-like structures, with sizes that can range from the nanoscale to several micrometers. mdpi.com The particle size can be influenced by reaction parameters such as temperature; as the reaction temperature increases, the size of the nanostructures and their tendency to agglomerate also increase. acs.org In some sonochemical synthesis approaches, particle sizes have been found to be in the range of 27 nm to 146 nm. ias.ac.in

The following table summarizes findings on how different synthesis parameters affect the morphology and particle size of barium molybdate.

Synthesis MethodKey ParametersResulting MorphologyParticle SizeReference(s)
Microwave-Assisted Hydrothermal (MAH)-Octahedral750 nm - 2500 nm ias.ac.in
Polymeric Precursor Method (PPM)-Rounded, agglomerated~100 nm nist.govsbpmat.org.br
CoprecipitationSurfactant (CTAB), Solvent (Water)Octahedron-likeNanoscale acs.org
CoprecipitationBarium Source (Ba(NO₃)₂)Plate-likeNot specified acs.org
CoprecipitationTemperature (30°C vs 70°C)Particle-likeSize increases with temperature acs.org
SonochemicalCapping Agent (Amino Acids)Cubical27 nm - 146 nm ias.ac.in

High-Resolution Transmission Electron Microscopy (HRTEM) provides direct imaging of the atomic lattice of crystalline materials. In the study of barium molybdate, HRTEM is used to confirm the high degree of crystallinity and to analyze the atomic arrangement. ias.ac.in The resulting images, known as lattice fringe images, show the periodic arrangement of atoms in the crystal. nanosurf.com The spacing between these fringes corresponds directly to the interplanar spacing of the crystal lattice. nanosurf.comtechbriefs.com For BaMoO₄ nanoparticles, HRTEM analysis has been used to calculate the interplanar spacing, with values such as 3.2 Å being reported. researchgate.net This technique is crucial for identifying structural features at the atomic level, such as stacking faults, dislocations, and the real structure of the crystal, which can include polytypes and chemical intergrowths. techbriefs.comnih.gov The visibility and analysis of these fringes provide definitive evidence of the material's crystalline nature and structural integrity. rsc.org

Selected Area Electron Diffraction (SAED) is a TEM technique used to determine the crystallographic structure of a sample. When an electron beam passes through a crystalline specimen, it is diffracted into a pattern of spots or rings, which is characteristic of the material's crystal structure. For barium molybdate, SAED patterns are used to confirm its phase and crystallinity. The nature of the SAED pattern reveals whether the sample is a single crystal or polycrystalline. A single, well-ordered crystal produces a distinct pattern of spots, whereas a polycrystalline material, composed of many small, randomly oriented crystallites, generates a pattern of concentric rings. acs.org For instance, a ring-like SAED pattern observed for BaMoO₄ nanostructures indicates that they are polycrystalline. acs.org

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. It works by scanning a sharp mechanical probe over the surface, "feeling" the topography to generate an image with nanoscale resolution. nih.gov

AFM is an exceptional tool for quantifying the surface roughness and characterizing features of materials like barium molybdate. The technique can measure roughness parameters such as the average roughness (Sa) and root mean square (Sq) roughness with sub-nanometer vertical resolution. nih.gov This allows for the detailed examination of surface smoothness, the identification of defects, and the characterization of grain or domain sizes on thin films or crystal facets. While specific quantitative roughness studies on barium molybdate are not widely detailed in the surveyed literature, the application of AFM to related materials demonstrates its capability. For example, AFM has been used to investigate the surface topography and roughness of MoTe₂ films, revealing how they change with synthesis conditions. The technique is sensitive enough to detect features such as non-uniform grain sizes and angstrom-scale variations in surface height. Therefore, AFM is ideally suited for quality control and for understanding how processing parameters affect the final surface finish of barium molybdate components.

AFM can be employed to visualize the dynamic processes of crystal growth at the nanoscale. It allows for the observation of growth mechanisms, such as the two-dimensional spreading and piling of growth layers across a crystal face. ias.ac.in Studies on barium molybdate crystal growth have proposed mechanisms involving the movement of growth layers originating from the edges and corners of the crystal. ias.ac.in While these initial observations may be made with optical microscopy, AFM offers the resolution required to study these growth layers, steps, and spirals at the atomic or near-atomic scale. ias.ac.in The ability of AFM to image surfaces in physiological solutions also opens the possibility of in-situ studies, visualizing the growth process in real-time. By capturing topographical images at different stages of synthesis, AFM can reveal how nucleation and growth sites evolve, providing critical insights into the formation of different morphologies. mdpi.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Lattice Dynamics

Density Functional Theory (DFT) has emerged as a powerful tool for accurately modeling the properties of crystalline materials like barium molybdate (B1676688). cdmf.org.br It allows for detailed investigation of the electronic and vibrational characteristics, which are fundamental to its optical and thermal properties.

Band Structure and Density of States (DOS) Computations

DFT calculations have been extensively used to determine the electronic band structure and density of states (DOS) of barium molybdate, which crystallizes in a scheelite-type tetragonal structure. cdmf.org.brresearchgate.net These computations reveal that BaMoO₄ is a wide band gap semiconductor. cdmf.org.br

The calculated electronic structure consistently shows that the top of the valence band is predominantly formed by O 2p states. cdmf.org.braip.orgredalyc.org The bottom of the conduction band is mainly composed of Mo 4d states, with some contribution from O 2p states, indicating hybridization. cdmf.org.brredalyc.org Theoretical models identify the electronic transition as a direct band gap, occurring at the Γ point of the Brillouin zone. redalyc.org

There is a notable variation in the calculated band gap values depending on the exchange-correlation functional employed in the DFT calculations. aip.org For instance, a theoretical model using the B3LYP hybrid functional yielded a band gap (E_gap) of 5.60 eV. redalyc.org Other calculations have reported values such as 4.54 eV and 3.88 eV. cdmf.org.braip.org These theoretical values are generally in the same range as experimentally determined band gaps, which vary from approximately 3.2 eV to 4.43 eV. aip.org The discrepancies highlight the sensitivity of DFT calculations to the chosen computational parameters and the challenge in precisely matching theoretical predictions with experimental measurements. cdmf.org.braip.org Furthermore, computational studies on various BaMoO₄ surfaces have shown that the presence of surfaces can introduce different band gap energies compared to the bulk material, with values ranging from 1.94 eV to 4.56 eV depending on the crystallographic plane. cdmf.org.br

Method Calculated Band Gap (eV) Reference
DFT (B3LYP functional)5.60 redalyc.org
DFT4.54 cdmf.org.br
DFT3.88 aip.org
Experimental (Urbach analysis)4.43 aip.org
Experimental (General)3.2 - 4.1 aip.org

Phonon Dispersion Curves and Vibrational Mode Assignments

The vibrational properties of barium molybdate have been investigated through both theoretical calculations and experimental Raman spectroscopy. cdmf.org.br For the scheelite structure of BaMoO₄, group theory predicts a total of 26 distinct vibrational modes. researchgate.net These modes are categorized as either internal or external. cdmf.org.br Internal vibrations involve oscillations within the covalently bonded [MoO₄]²⁻ molecular group, while external or lattice phonons correspond to the motion of the Ba²⁺ cations and the rigid [MoO₄]²⁻ units. cdmf.org.br

DFT calculations have been successfully used to simulate Raman spectra and assign the observed vibrational modes. cdmf.org.br The g-vibrational modes (A_g, B_g, and E_g) are Raman active, while the u-vibrational modes (A_u and E_u) are infrared active. researchgate.net Raman bands above 300 cm⁻¹ are typically assigned to the internal modes of the MoO₄ tetrahedra, whereas vibrations below this wavenumber are considered external phononic modes. researchgate.net For instance, studies have assigned frequencies around 328 cm⁻¹, 793-840 cm⁻¹, and 893 cm⁻¹ to specific internal vibrational modes. researchgate.net

Phonon dispersion calculations are essential for establishing the dynamical stability of the crystal structure. For a related compound, γ-Bi₂MoO₆, DFT calculations using a finite difference-based supercell approach were necessary to confirm dynamical stability by ensuring the absence of imaginary frequencies in the phonon band structure. acs.org Such calculations for BaMoO₄ would similarly confirm its stability at the atomic level. nih.gov

Symmetry Frequency (cm⁻¹) (Experimental/Theoretical) Description Reference
E_g / B_g328Internal mode researchgate.net
B_g367Internal mode researchgate.net
E_g382Internal mode researchgate.net
E_g796Internal mode (ν₃) researchgate.net
B_g845Internal mode (ν₃) researchgate.net
A_g886Internal mode (ν₁) researchgate.net

Prediction of Structural Stability and Phase Transitions

DFT calculations are instrumental in predicting the structural stability and pressure-induced phase transitions of barium molybdate. At ambient conditions, BaMoO₄ exists in the tetragonal scheelite structure (space group I4₁/a). researchgate.net However, high-pressure experiments and theoretical studies have shown that it undergoes structural transformations under compression. rsc.orgarxiv.org

Experimental studies combined with theoretical analysis have revealed a reversible, first-order phase transition from the initial tetragonal phase to a monoclinic fergusonite-like structure (space group I2/a or P2₁/n) at approximately 5.8 GPa. arxiv.orgaip.orgresearchgate.net Upon further increase in pressure, a second phase transition to another high-pressure phase is observed at pressures between 7.2 GPa and 9.5 GPa. arxiv.org The high-pressure phases are reversible, with the material reverting to the original scheelite structure upon release of pressure. arxiv.org

More recent computational studies using the CALYPSO methodology have predicted a more complex phase transition sequence for BaMoO₄: from the scheelite/fergusonite-type to a P2₁/n phase at ~8.1 GPa, then to a tetragonal Imma phase at ~22.7 GPa, and finally to coexisting P2₁/c phases at ~45.1 GPa. aip.org These theoretical predictions offer a roadmap for future high-pressure experimental investigations.

Molecular Dynamics (MD) Simulations for Structural Evolution and Defect Migration

Molecular dynamics (MD) simulations provide a powerful avenue for studying the time-dependent behavior of materials, including structural changes at high temperatures and the movement of atoms and defects. nih.govpageplace.de

Simulation of Thermal Expansion and High-Temperature Behavior

MD simulations have been applied to investigate the thermal expansion and heat capacity of the perovskite form of barium molybdate (BaMoO₃). researchgate.net In one such study, a pairwise potential was developed by fitting parameters to experimental data, enabling the simulation of lattice parameters and heat capacities over a temperature range of 300 K to 1000 K. researchgate.netresearchgate.net The results of these simulations for the perovskite phase showed good agreement with experimental data, particularly near and above the Debye temperature. researchgate.netresearchgate.net While this specific study focused on the perovskite BaMoO₃, the methodology demonstrates the capability of MD simulations to model the high-temperature behavior of barium molybdate compounds. researchgate.netusm.my Such simulations are crucial for understanding thermal stability and performance in high-temperature applications.

Modeling of Ionic Diffusion and Transport Phenomena

The migration of ions and defects within a crystal lattice is fundamental to understanding ionic conductivity and material degradation. While direct MD simulation studies on ionic diffusion in scheelite BaMoO₄ are not widely reported, the methodologies have been established in related materials. mit.eduhku.hk

For instance, computer simulations on the isostructural CaMoO₄ have been used to calculate the formation energies of various intrinsic defects and determine the activation energy for oxygen vacancy migration, which was found to be 0.4 eV. researchgate.net This type of simulation provides critical data on defect mobility.

The general approach often involves using a Monte Carlo framework combined with drift-diffusion simulations to model the movement of charged defects under an applied field. mit.edu Ab initio MD simulations are particularly powerful as they compute the forces on atoms from first principles, allowing for the study of complex processes like proton diffusion in hydrated barium-based oxides or the incorporation of molybdate anions at mineral-water interfaces. acs.orgrsc.org These advanced techniques can elucidate diffusion mechanisms and quantify transport properties, offering insights that are vital for applications involving ionic transport.

Computational Thermodynamics and Phase Equilibria Modeling

Computational thermodynamics is a powerful tool for predicting the phase stability and equilibrium conditions in multicomponent material systems. tms.org Methods like CALPHAD (Calculation of Phase Diagrams) utilize thermodynamic data from experiments and first-principles calculations to model the Gibbs energy of individual phases, enabling the construction of phase diagrams. tms.orgdoe.gov These computational models can significantly reduce the experimental effort needed to identify stable compounds and processing conditions. tms.orgmaterialsproject.org

Barium molybdate's structural stability under compression has been a subject of both experimental and theoretical investigation. rsc.org Computational studies, often combined with high-pressure experiments like X-ray diffraction and Raman spectroscopy, are essential for understanding how extreme conditions alter the material's properties. rsc.orgresearchgate.net

Research has shown that BaMoO₄ undergoes pressure-induced phase transitions. rsc.org At ambient conditions, it possesses a tetragonal scheelite structure. As pressure increases, it transitions to a monoclinic phase at approximately 5.8 GPa, and a further transition to a yet-unidentified structure occurs at 7.2 GPa. rsc.org First-principles calculations complement these findings by elucidating the electronic-level changes that drive these transformations. For example, calculations have shown that pressure strengthens the electronic localization around molybdenum atoms, which affects the polarization of Mo-O electric dipoles and consequently alters the material's dielectric properties. rsc.org The activation energy for charge carriers also increases with pressure, indicating that the charge-discharge process becomes more difficult. rsc.org

Table 1: Pressure-Induced Phase Transitions in Barium Molybdate

Transition Pressure (GPa) Initial Phase (Symmetry) Resulting Phase (Symmetry)
5.8 Tetragonal Monoclinic
7.2 Monoclinic Unknown High-Pressure Phase

Data sourced from combined experimental and theoretical studies. rsc.org

The study of complex and double molybdates is crucial for applications in nuclear energy, where understanding the behavior of fission products is key to predicting fuel stability. scholarsportal.infoacs.org Computational thermodynamics plays a vital role in assessing the stability of these mixed-oxide systems. rsc.org

A significant finding in this area is the identification and characterization of the quaternary compound Cesium Barium Molybdate (Cs₂Ba(MoO₄)₂). acs.org This double-molybdate phase forms from the reaction of barium molybdate (BaMoO₄) and cesium molybdate (Cs₂MoO₄) at high temperatures. acs.org Its discovery is critical for modeling severe accident scenarios in nuclear reactors, as cesium, barium, and molybdenum are important fission products. acs.org The compound has a palmierite-type trigonal structure and its thermal stability has been investigated up to 673 K. acs.org

In addition to double molybdates, the stability of other complex phases, such as barium heptamolybdate (Ba₃Mo₇O₂₄·12H₂O), has been explored. Thermal analysis indicates that upon heating, this hydrated compound decomposes into simpler, more stable phases, including BaMoO₄, BaMo₃O₁₀, and MoO₃. scholarsportal.info Such studies provide essential thermodynamic data for refining computational models of multicomponent systems. scholarsportal.inforsc.org

Table 2: Crystallographic Data for the Double Molybdate Cs₂Ba(MoO₄)₂

Property Value
Crystal System Trigonal
Space Group R-3m
Lattice Parameter a (Å) 6.0968
Lattice Parameter c (Å) 21.603
Volumetric Thermal Expansion (αV) ~43.0 x 10⁻⁶ K⁻¹

Data sourced from X-ray and neutron diffraction studies. acs.org

Surface Science Simulations (DFT and MD)

Surface science simulations, primarily using Density Functional Theory (DFT) and Molecular Dynamics (MD), offer a molecular-level understanding of the surface structure, energetics, and reactivity of barium molybdate. cdmf.org.brfapesp.br These computational techniques can model the electronic properties and atomic interactions at the crystal surfaces, which govern phenomena like catalysis and adsorption. cdmf.org.brredalyc.org

DFT calculations have been systematically employed to investigate the structural and electronic properties of various low-index surfaces of BaMoO₄, including the (001), (100), (101), (110), and (112) facets. cdmf.org.brcdmf.org.br These simulations determine the surface energy (E_surf), which is a measure of the excess energy at the surface compared to the bulk. The surfaces with lower energy are more stable and are therefore more likely to be expressed in the crystal's morphology.

By calculating the surface energies of different crystallographic planes, a theoretical crystal shape can be predicted using the Wulff construction. cdmf.org.br This approach helps to understand how synthesis conditions, which can favor the growth of specific surfaces, influence the final morphology of BaMoO₄ nanoparticles. For instance, simulations have explored how surfactants can selectively stabilize certain surfaces, thereby altering the crystal habit and its associated properties. redalyc.org This predictive capability is a cornerstone of rational materials design. cdmf.org.br

Table 3: Calculated Surface Energies for Barium Molybdate

Surface Plane Calculated Surface Energy (J/m²)
(001) 0.63
(110) 0.94
(101) 1.01

Note: These values are representative and can vary based on the computational method. Data derived from DFT simulations. cdmf.org.br

Computational modeling is instrumental in elucidating the mechanisms of adsorption and desorption of molecules and ions on BaMoO₄ surfaces. rsc.orgresearchgate.net While direct simulation studies on BaMoO₄ are specific to certain applications, the principles can be understood from research on similar mineral surfaces. researchgate.netudel.edu

For example, kinetic and mechanistic studies on molybdate adsorption at the goethite/water interface have proposed a multi-step process that can be modeled computationally. udel.edu This mechanism involves the initial formation of an outer-sphere complex through electrostatic attraction, followed by a slower ligand-exchange step where the molybdate ion forms a direct bond with the surface (inner-sphere complex). udel.edu

Ab initio molecular dynamics (AIMD) simulations are particularly powerful for studying the solid-water interface. acs.orgreading.ac.uk These simulations can model the dynamic interactions between the surface, adsorbed species, and surrounding water molecules. Studies on barite surfaces have shown that molybdate ions tend to adsorb above the surface, potentially through a surface-induced oligomerization process, because the large size of the molybdate anion makes its incorporation into the crystal lattice unfavorable. researchgate.net Similar DFT and MD approaches can be applied to BaMoO₄ to predict how various species, such as organic dyes in photocatalysis or reactants in sensor applications, interact with its surfaces, providing a detailed picture of the adsorption and subsequent reaction pathways. redalyc.orgbibliotekanauki.pl

Advanced Material Architectures and Composite Formulations

Nanomaterial Design and Engineering

The design and synthesis of barium molybdate (B1676688) at the nanoscale have led to the development of novel materials with unique characteristics. The dimensional confinement and high surface-area-to-volume ratio of nanomaterials can significantly influence their electronic and optical properties.

Zero-Dimensional (0D) Quantum Dots and Nanoparticles

Barium molybdate has been successfully synthesized in the form of zero-dimensional (0D) nanoparticles through various methodologies, including mechanochemical synthesis, co-precipitation, solvothermal methods, and microwave-assisted routes. mdpi.comrsc.orgresearcher.life While the term "quantum dots" is not extensively used in the reviewed literature for BaMoO₄, the synthesized nanoparticles often exhibit sizes in the nanoscale range where quantum confinement effects could become relevant.

These synthesis techniques allow for control over crystallite size, which in turn influences the material's optical properties. For instance, BaMoO₄ nanoparticles prepared by mechanochemical methods at different milling speeds exhibit average crystallite sizes ranging from 240 to 1540 Å. researchgate.netnih.gov A correlation between the crystallite size and the optical band gap has been observed, with the band gap energy decreasing from 4.50 eV to 4.30 eV as the crystallite size increases. researchgate.netcolab.ws This tunability is crucial for optoelectronic applications.

The photoluminescence (PL) of BaMoO₄ nanoparticles is a key area of investigation. These nanoparticles typically exhibit broad emission bands in the blue and green regions of the spectrum when excited by UV light. mdpi.com The appearance of blue or green emissions is highly dependent on the synthesis conditions, which affect the formation of defects and the final morphology of the nanoparticles. mdpi.com The PL intensity is also influenced by the symmetry of the MoO₄ structural units and the crystallite size. mdpi.comresearchgate.net

Several synthesis methods have been explored to produce BaMoO₄ nanoparticles with controlled properties. The co-precipitation method, a facile and rapid approach, can produce nanoparticles at room temperature. colab.ws The use of surfactants and the adjustment of pH during co-precipitation have been shown to significantly affect the morphological and optical properties of the resulting BaMoO₄ particles, with optical band gaps varying between 3.80 and 3.95 eV. colab.ws Sonochemical methods, sometimes in the presence of capping agents like amino acids, have also been employed to control the morphology and particle size of BaMoO₄ nanostructures. researchgate.net

Up-conversion luminescence has been observed in rare-earth-doped BaMoO₄ nanoparticles, specifically when doped with Er³⁺ and Yb³⁺. rsc.orgresearcher.life Nanoparticles synthesized via a solvothermal method and excited at 980 nm emit a green spectrum with peaks at 532 and 553 nm. rsc.org This property opens up possibilities for applications in anti-counterfeiting and temperature sensing, as the luminescence intensity can vary with temperature. rsc.orgnih.gov

Table 1: Synthesis and Properties of Barium Molybdate Nanoparticles

Synthesis Method Precursors Average Crystallite Size (Å) Optical Band Gap (eV) Photoluminescence Emission Reference(s)
Mechanochemical BaCO₃, MoO₃ 240 - 280 4.47 - 4.50 Blue and Green mdpi.comresearchgate.net
Solid-State Reaction BaCO₃, MoO₃ 1540 4.30 Blue and Green (lower intensity) researchgate.net
Co-precipitation Ba(NO₃)₂, (NH₄)₆Mo₇O₂₄ Nano/micrometer sizes 3.80 - 3.95 - colab.ws
Sonochemical Ba(NO₃)₂, (NH₄)₆Mo₇O₂₄ Nanostructures - - researchgate.net
Solvothermal - Nanoparticles - Green (Up-conversion) rsc.org

One-Dimensional (1D) Nanorods, Nanowires, and Nanofibers

The development of one-dimensional (1D) BaMoO₄ nanostructures such as nanorods, nanowires, and nanofibers is an emerging area of interest due to their potential applications in electronics and photonics. While less common than 0D nanoparticles, methods for creating these 1D architectures are being explored.

Hydrothermal methods, known for their advantages of low cost and high yield, have been suggested for the synthesis of various metal molybdates, including the potential for 1D structures. hep.com.cn For example, while not specific to pure barium molybdate, silver molybdate has been synthesized in the form of nanorods and nanowires, indicating the feasibility of such morphologies within the molybdate family. hep.com.cn

A more direct example is the preparation of scheelite-type BaMoO₄ nanofibers using a combination of an acrylamide-assisted sol-gel process and an electrospinning technique. This method allows for the creation of continuous fibers with nanoscale diameters. The structural and electrical properties of these nanofibers can be characterized after calcination at different temperatures, such as 400 °C and 600 °C.

Two-Dimensional (2D) Nanosheets and Thin Films

Two-dimensional (2D) BaMoO₄ structures, including nanosheets and thin films, offer unique properties due to their high surface area and planar geometry. Research has demonstrated the successful fabrication of these materials through various techniques.

Spherical nanostructures composed of numerous BaMoO₄ nanosheets have been synthesized using a simple reflux method under microwave irradiation. researchgate.net The morphology of these crystals, including the formation of nanosheets, was found to be dependent on the concentration of initial reagents and the reaction temperature. researchgate.net Another approach involves the synthesis of mesoporous barium molybdate nanomaterials by a precipitation method, which can result in structures composed of nanosheets. researchgate.net

The fabrication of BaMoO₄ thin films has also been achieved. One successful method is chemical solution processing, where stoichiometric BaMoO₄ thin films can be prepared on substrates like single-crystal silicon. google.com This technique allows for the growth of well-crystallized films even at relatively low temperatures, which is advantageous given the volatile nature of MoO₃ at higher temperatures. These films can exhibit oriented growth when annealed and show green photoluminescence.

Three-Dimensional (3D) Hierarchical Micro/Nanostructures

Three-dimensional (3D) hierarchical structures of BaMoO₄, which are complex architectures self-assembled from nanoscale building blocks, have been synthesized with various morphologies. These structures, such as flower-like and octahedron-like forms, are of interest due to their high surface area and unique collective properties. hep.com.cn

The synthesis of these hierarchical structures can be achieved through methods like a simple hydrothermal route, which has been used to create flower-like BaMoO₄ nanostructures. hep.com.cn The coprecipitation method has also been employed to synthesize octahedron-like BaMoO₄ nanostructures, with the solvent playing a critical role in determining the final morphology. researcher.life

The optical properties of these 3D structures are a key focus of research. For example, shuttle-like microcrystals and octahedral forms of BaMoO₄ have been shown to exhibit blue photoluminescence at room temperature. The morphology of the hierarchical structures can be controlled by adjusting synthesis parameters such as temperature, solvent, and the use of surfactants, which in turn affects their photoluminescent properties.

Barium Molybdate-Based Composites and Heterostructures

To further enhance the functionality of barium molybdate, it is often integrated into composite materials and heterostructures. This approach combines the properties of BaMoO₄ with those of other materials to create synergistic effects, leading to improved performance in various applications.

Integration with Other Semiconductor Materials

Barium molybdate has been combined with other semiconductors to form heterostructures that exhibit enhanced properties, particularly for photocatalysis and electronic applications. These composite materials leverage the favorable band alignment and interfacial charge transfer between the constituent materials.

An example of such a heterostructure is the Ba₁₋ₓZnₓMoO₄ system. These microspheres, synthesized by the ultrasonic spray pyrolysis method, exhibit a heterojunction structure consisting of tetragonal BaMoO₄ and triclinic ZnMoO₄ for intermediate compositions (x = 0.25, 0.5, and 0.75). cdmf.org.brcdmf.org.br The formation of this heterostructure influences the material's optical properties, with band gap energies varying between 4.17 eV and 4.56 eV depending on the composition. cdmf.org.brcdmf.org.br The photoluminescence emission of these heterostructures is predominantly in the orange-red region. cdmf.org.br

Another notable composite is CeO₂/BaMoO₄ . This nanocomposite has been synthesized and explored for its semiconductor behavior, exhibiting a band gap of 3.17 eV. colab.ws The CeO₂/BaMoO₄ composite has been used to modify electrodes for the electrochemical detection of dopamine, demonstrating enhanced electroactive surface area and sensitivity compared to unmodified electrodes. colab.ws

The formation of heterojunctions is a key strategy for improving the photocatalytic activity of semiconductor materials. By combining BaMoO₄ with other semiconductors, it is possible to enhance the separation of photogenerated electron-hole pairs, thereby increasing the efficiency of photocatalytic reactions. mdpi.com The study of MMoO₄/MWO₄ (M = Mg, Ca, Sr, Ba) heterojunctions, for example, highlights the importance of the interface in modulating both photoluminescence and photocatalytic activity. mdpi.com

Table 2: Barium Molybdate-Based Semiconductor Heterostructures

Heterostructure Synthesis Method Key Structural Features Application Area Reference(s)
Ba₁₋ₓZnₓMoO₄ Ultrasonic Spray Pyrolysis Tetragonal/triclinic heterojunction Photoluminescence cdmf.org.brcdmf.org.br
CeO₂/BaMoO₄ Co-precipitation Nanocomposite Electrochemical Sensing colab.ws

Core-Shell Structures and Hybrid Systems

Barium molybdate (BaMoO₄) is a versatile material in the development of advanced composite structures, particularly in the fabrication of core-shell and hybrid systems. These architectures are designed to combine the distinct properties of different materials, leading to enhanced functionality and novel applications.

Core-Shell Nanostructures

Core-shell structures involving barium molybdate are primarily developed to enhance its intrinsic properties, such as photoluminescence, or to add new functionalities by combining it with other materials like silica (B1680970) (SiO₂). A common configuration is the BaMoO₄@SiO₂ nanosphere, where a core of crystalline barium molybdate is encapsulated within a silica shell.

Research has demonstrated the synthesis of BaMoO₄@SiO₂ core-shell nanospheres using techniques like reverse microemulsion. In one such study, BaMoO₄ cores with a diameter of 16–17 nm were coated with silica shells of varying thicknesses, typically ranging from 12 nm to 18 nm. researchgate.net The silica shell serves multiple purposes: it prevents the agglomeration of the BaMoO₄ nanoparticles, improves their dispersibility in various media, and, most importantly, can significantly enhance their photoluminescence (PL) intensity compared to uncoated BaMoO₄ nanoparticles. researchgate.net The enhancement is attributed to the reduction of surface defects and non-radiative recombination centers on the BaMoO₄ core, a phenomenon known as surface passivation. researchgate.net

The synthesis and resulting dimensions of these core-shell structures are highly controllable, as detailed in the table below.

Table 1: Characteristics of BaMoO₄@SiO₂ Core-Shell Nanospheres

Feature Dimension Synthesis Method Reference
BaMoO₄ Core Diameter 16-17 nm Reverse Microemulsion researchgate.net
SiO₂ Shell Thickness 12.1 ± 1.2 nm Reverse Microemulsion researchgate.net

This table presents data on the dimensions of BaMoO₄@SiO₂ core-shell nanospheres synthesized via the reverse microemulsion method.

Hybrid Systems

Hybrid systems incorporate barium molybdate with other functional materials to create multifunctional composites. A notable example is the development of magnetic-luminescent hybrid nanoparticles. These materials combine the optical properties of BaMoO₄ with the magnetic properties of materials like iron oxide (Fe₃O₄), making them suitable for applications that require both imaging and magnetic manipulation.

One study reports the successful synthesis of Fe₃O₄/BaMoO₄:Dy³⁺ magnetic luminescent hybrid nanoparticles (MLHNPs) through a co-precipitation method. rsc.org In this architecture, the barium molybdate, doped with dysprosium (Dy³⁺) to act as a luminescent center, is integrated with Fe₃O₄ nanoparticles. rsc.org To enhance biocompatibility and enable further functionalization, these hybrid nanoparticles can be surface-modified with molecules like β-cyclodextrin. rsc.org The resulting composite material exhibits both the characteristic luminescence of Dy³⁺-doped BaMoO₄ and the magnetic responsiveness of the iron oxide component. rsc.org Such hybrid systems hold potential for applications in fields like targeted drug delivery and biomedical imaging. rsc.org

Flexible Composites for Advanced Device Integration

The integration of barium molybdate nanoparticles into flexible polymer matrices has led to the development of advanced composites for a new generation of flexible electronic devices. These composites leverage the specific optical or electrical properties of BaMoO₄ within a pliable and conformable material, opening up applications in sensing, energy storage, and anti-counterfeiting. rsc.orgresearchgate.netresearchgate.net The combination of functional inorganic nanoparticles with flexible polymers allows for the fabrication of devices that can be bent, stretched, or applied to non-planar surfaces. nih.govmdpi.com

Research has shown that up-conversion BaMoO₄ nanoparticles can be mixed with polymers to create flexible composite sensors. rsc.orgresearchgate.net These nanoparticles, when doped with rare-earth ions like Erbium (Er³⁺) and Ytterbium (Yb³⁺), exhibit temperature-dependent luminescence. mdpi.com As the temperature increases, the luminous intensity of the composite diminishes, a phenomenon known as thermal quenching. mdpi.com This characteristic allows the flexible composite to function as an optical temperature sensor. researchgate.netmdpi.com Furthermore, these luminescent composites have been used for anti-counterfeiting; an opaque solution of the nanoparticles mixed with a polymer is invisible under normal light but reveals a distinct color, such as green, when irradiated with a 980 nm laser. rsc.orgresearchgate.net

In the realm of energy storage, barium molybdate has been incorporated into flexible solid-state supercapacitors. One innovative approach utilized recycled Tetrapak packaging as a flexible substrate, which was then impregnated with silver nanoparticles and barium molybdate (Ag/BaMoO₄). researchgate.net The resulting flexible composite electrode demonstrated high capacitance and stability, showcasing a sustainable method for producing high-efficiency flexible energy storage devices. researchgate.net The introduction of the Ag/BaMoO₄ nanoparticles was found to significantly reduce the charge-transfer resistance, facilitating the diffusion of ions within the system. researchgate.net

Table 2: Performance of Flexible Composites Based on Barium Molybdate

Composite Material Application Key Performance Metric Reference
Yb/Er-doped BaMoO₄ in Polymer Temperature Sensing Luminescence intensity decreases with increasing temperature. rsc.orgmdpi.com
Yb/Er-doped BaMoO₄ in Polymer Anti-counterfeiting Emits green light under 980 nm laser irradiation. rsc.orgresearchgate.net
Ag/BaMoO₄ on Recycled Tetrapak Flexible Supercapacitor Capacitance of 443 F/g researchgate.net

This table summarizes the performance characteristics of flexible composites incorporating barium molybdate for various advanced device applications.

Investigation of Functional Applications and Performance Methodologies

Photocatalysis and Environmental Remediation Assessment

Barium molybdate (B1676688) has emerged as a promising material for photocatalytic applications, attributed to its electronic structure and stability. redalyc.orgmdpi.com Its wide band gap of approximately 4.2 to 4.5 eV allows for the generation of electron-hole pairs under ultraviolet (UV) irradiation, initiating redox reactions for the degradation of pollutants and for water splitting. redalyc.orgmdpi.com

The photocatalytic activity of barium molybdate hinges on the generation of highly reactive oxygen species (ROS) upon UV light exposure. When photons with energy equal to or greater than the band gap of BaMoO₄ strike its surface, electrons (e⁻) in the valence band (VB) are excited to the conduction band (CB), leaving behind holes (h⁺) in the VB.

These charge carriers then migrate to the photocatalyst's surface and react with adsorbed water and oxygen molecules. The holes in the valence band can oxidize water molecules or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. Concurrently, electrons in the conduction band can reduce adsorbed oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻), which can further react to generate other reactive species, including hydroperoxyl radicals (•HO₂) and eventually more hydroxyl radicals.

These generated ROS are the primary agents responsible for the degradation of organic pollutants, such as rhodamine B and methyl orange, breaking them down into simpler, less harmful substances like carbon dioxide and water. researchgate.net The efficiency of this process is influenced by factors such as the particle size, morphology, and crystallinity of the barium molybdate, as these affect the surface area available for reaction and the recombination rate of the photogenerated electron-hole pairs. redalyc.orgmdpi.com For instance, BaMoO₄ crystals synthesized with a surfactant exhibited enhanced photocatalytic activity in the degradation of Rhodamine B, with a 45% degradation in 140 minutes compared to 23% for BaMoO₄ synthesized without a surfactant. redalyc.org

Photocatalytic Degradation of Organic Dyes by Barium Molybdate
Organic PollutantCatalystDegradation EfficiencyTime (minutes)Light SourceReference
Rhodamine BBaMoO₄23%140UV redalyc.org
Rhodamine BBaMoO₄-SDS45%140UV redalyc.org
Methyl OrangeBaMoO₄ nanostructures75%70UV researchgate.net

Barium molybdate has also been investigated for its potential in the photocatalytic hydrogen evolution reaction (HER) from water splitting, a promising avenue for clean energy production. colab.ws The fundamental mechanism mirrors that of organic pollutant degradation, where photogenerated electrons reduce protons (H⁺) to produce hydrogen gas (H₂).

In dye-sensitized systems, a photosensitizer (like eosin-Y) absorbs visible light and transfers energy to the BaMoO₄, enabling the generation of charge carriers. A sacrificial agent, such as triethanolamine (B1662121) (TEOA), is often used to consume the photogenerated holes, thereby preventing electron-hole recombination and promoting the continuous production of hydrogen. colab.ws

The quantum efficiency (QE) of a photocatalyst, which measures the ratio of the number of reacted charge carriers to the number of absorbed photons, is a critical parameter for evaluating its performance. While specific QE values for barium molybdate in pollutant degradation are not extensively reported, factors influencing its efficiency include crystallinity, particle size, and the presence of defects. mdpi.com Higher crystallinity and smaller particle sizes generally lead to improved charge separation and transfer, thus enhancing photocatalytic activity. mdpi.com

Barium molybdate is recognized for its good thermal and chemical stability, which are crucial for the longevity and reusability of a photocatalyst. mdpi.com Studies have demonstrated that BaMoO₄-based photocatalysts can be reused for multiple cycles without a significant loss of activity, indicating their robust nature. mdpi.com However, long-term stability, particularly in continuous water splitting applications, can be a challenge, as evidenced by the performance comparison with BaWO₄. colab.ws Strategies to improve stability include the formation of composites and heterostructures, which can mitigate photocorrosion and enhance charge separation. researchgate.net

Luminescence and Optoelectronic Device Principles

The inherent luminescent properties of the molybdate group (MoO₄²⁻) make barium molybdate an excellent host material for phosphors and scintillators. mdpi.comcdmf.org.br Its ability to accommodate various dopant ions allows for the tuning of its emission characteristics for a wide range of applications in lighting, displays, and radiation detection.

Barium molybdate serves as an effective host matrix for rare-earth ions, which act as activators to produce light of various colors. cdmf.org.brmdpi.com The luminescence process typically involves the absorption of energy by the MoO₄²⁻ groups, followed by an efficient energy transfer to the doped rare-earth ions, which then emit light at their characteristic wavelengths. This mechanism allows for the creation of phosphors with strong and stable emissions. iaea.org

By doping with different rare-earth elements, a wide spectrum of colors can be achieved:

Red Emission: Doping with Europium (Eu³⁺) results in a strong red emission, making it suitable for red phosphors in white light-emitting diodes (WLEDs). nih.gov

Green Emission: Terbium (Tb³⁺) doping leads to a characteristic green luminescence. mdpi.com

Yellow and Blue Emission: Dysprosium (Dy³⁺) doping can produce yellow and blue emissions, which can be combined to generate white light. nih.gov

Orange-Red Emission: Samarium (Sm³⁺) doping results in an orange-red emission. nih.gov

The combination of different rare-earth dopants in the BaMoO₄ host allows for the generation of white light, a critical component for solid-state lighting. nih.gov For instance, co-doping with Dy³⁺ and Sm³⁺ has been shown to produce white light, with the color temperature being tunable by adjusting the relative concentrations of the dopants. nih.gov Furthermore, upconversion phosphors, which convert lower-energy infrared light to higher-energy visible light, have been developed using BaMoO₄ co-doped with ions like Erbium (Er³⁺) and Ytterbium (Yb³⁺). mdpi.comresearchgate.net These materials have potential applications in displays and optical temperature sensing. mdpi.com

Luminescence Properties of Rare-Earth Doped Barium Molybdate Phosphors
Dopant Ion(s)Emission ColorPotential ApplicationReference
Eu³⁺RedWLEDs nih.gov
Tb³⁺GreenDisplays, Lighting mdpi.com
Dy³⁺Yellow/Blue (White)WLEDs nih.gov
Sm³⁺Orange-RedWLEDs nih.gov
Er³⁺/Yb³⁺Green (Upconversion)Displays, Temperature Sensing mdpi.com
Pr³⁺Red (Upconversion)Display Devices researchgate.net

Beyond its use in phosphors, barium molybdate also exhibits scintillation properties, making it a candidate material for radiation detectors. cdmf.org.br Scintillators are materials that emit light upon absorbing ionizing radiation, such as X-rays and gamma rays. The intensity of the emitted light is proportional to the energy of the incident radiation, allowing for both the detection and spectroscopic analysis of the radiation source.

The scintillation mechanism in BaMoO₄ is associated with the creation of electron-hole pairs by the incident radiation, which then form excitons that radiatively recombine, leading to the emission of light. cdmf.org.br The intrinsic luminescence of the MoO₄²⁻ groups contributes to the scintillation output. The performance of a scintillator is characterized by its light yield (the number of photons produced per unit of absorbed energy) and its energy resolution (the ability to distinguish between radiations of different energies). researchgate.net

While materials like NaI(Tl) and LaBr₃:Ce are benchmark scintillators with very high light yields, the development of new scintillator materials with good performance and stability remains an active area of research. escholarship.org Barium molybdate's high density and effective atomic number contribute to its stopping power for high-energy radiation. cdmf.org.br Its chemical and thermal stability are also advantageous for detector applications, ensuring reliable performance over time. mdpi.comarxiv.org Further research and optimization, potentially through doping or co-doping, could enhance the light yield and energy resolution of barium molybdate-based scintillators, expanding their utility in fields such as medical imaging, high-energy physics, and security screening. cdmf.org.brtorvergata.it

Solid-State Lasers and Optical Fibers

Barium molybdate (BaMoO4) is recognized for its applications in the electro-optical industry, particularly as a material for solid-state lasers and optical fibers. rsc.org Its utility in these fields stems from its properties as a host crystal for luminescent materials. researchgate.net BaMoO4 possesses a scheelite-type tetragonal structure, good thermal and chemical stability, and exhibits high luminescence at room temperature. mdpi.commdpi.com These characteristics make it an excellent host matrix for doping with rare-earth ions (RE3+), which are the active components in many laser and phosphor applications. mdpi.comchimicatechnoacta.ru When doped, materials like BaMoO4 can be used in LEDs, lasers, and optical fibers. chimicatechnoacta.ruchimicatechnoacta.ru The compound's wide optical band gap is a crucial feature for these applications. mdpi.com The optical properties, which are essential for laser and fiber optic performance, can be modified by controlling synthesis parameters, which in turn affect particle size, morphology, and the concentration of defect states within the crystal structure. researchgate.net

Up-Conversion Phosphors for Optical Temperature Sensing

Barium molybdate serves as an effective host material for up-conversion (UC) phosphors, which have potential applications in optical temperature sensing. chimicatechnoacta.rugoogle.comsamaterials.com This application is realized by co-doping the BaMoO4 host lattice with rare-earth ions, typically Erbium (Er3+) and Ytterbium (Yb3+). chimicatechnoacta.ruchimicatechnoacta.ru When excited by a 980 nm infrared laser, these phosphors exhibit up-conversion luminescence, emitting visible light at shorter wavelengths. google.comacs.org

A key study on BaMoO4:[Er3+]/[Yb3+] phosphors synthesized via co-precipitation and calcination at 800 °C reported strong green light emissions at 530 nm and 553 nm, along with a weaker red emission at 657 nm. google.comacs.org The intensity of this green emission was found to increase with the pump power of the excitation laser, a phenomenon attributed to a two-photon absorption process. google.comacs.org

The functionality of these phosphors for temperature sensing is based on the principle of thermal quenching. google.com As the temperature of the material increases, the luminescence intensity decreases. google.comacs.org This predictable, temperature-dependent variation in light emission allows the material to be used as a remote temperature sensor. chimicatechnoacta.ru Nanoparticles of these phosphors have been shown to exhibit diminished luminous intensity with increasing temperature, suggesting their potential use in fabricating flexible composite sensors. acs.orgnih.gov

Up-Conversion Luminescence Properties of Er3+/Yb3+ Doped Barium Molybdate

Excitation Wavelength (nm)Emission Peaks (nm)Emission ColorObserved PhenomenonPotential Application
980530, 553 (strong); 657 (weak)GreenLuminescence intensity decreases with increasing temperature (Thermal Quenching). google.comacs.orgOptical Temperature Sensing. chimicatechnoacta.rugoogle.com

Electrochemical Energy Storage and Conversion

Anode Materials for Lithium-Ion and Sodium-Ion Batteries

Barium molybdate has been investigated as a potential anode material for both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). mdpi.comacs.orgmit.edu Transition metal molybdates are of interest for high-performance batteries due to their high theoretical capacity. flashbattery.tech The electrochemical process for these anodes is based on conversion reactions, which are not limited by the host lattice structure or the size of the cations (like Li+ and Na+).

In one study, a flower-like BaMoO4 microstructure composed of numerous microrods was synthesized and tested as an anode material. acs.org For LIBs, this material demonstrated a high reversible capacity. acs.org When used as an anode for SIBs, the same material also showed stable cycling performance. acs.org These results indicate that nanostructured BaMoO4 is a potential candidate for next-generation energy storage systems. acs.org

Electrochemical Performance of Flower-like BaMoO4 Anode

Battery TypeCurrent Density (mA g⁻¹)Number of CyclesReversible/Discharge Capacity (mAh g⁻¹)Coulombic Efficiency
Lithium-Ion Battery (LIB)200900410 (Reversible)100%
Sodium-Ion Battery (SIB)5010050 (Discharge)Not Reported
Data sourced from a study on flower-like BaMoO4 synthesized via a facile hydrothermal process. acs.org

Solid Electrolyte Concepts and Ionic Conductivity

Solid electrolytes are a critical component for the development of all-solid-state batteries, offering potential improvements in safety and stability over conventional liquid electrolytes. Ideal solid electrolytes should possess high ionic conductivity (typically targeting >10⁻⁴ S/cm at room temperature), a wide electrochemical stability window, and negligible electronic conductivity. rsc.orgsamaterials.comacs.org The primary classes of inorganic solid electrolytes investigated for lithium-ion and sodium-ion batteries include crystalline materials like garnets (e.g., LLZO), NASICON-type structures (e.g., LATP), and sulfides. rsc.orgmdpi.com

A review of the current scientific literature indicates that barium molybdate (BaMoO4) is not a commonly studied material for solid electrolyte applications in lithium-ion or sodium-ion batteries. Research into solid-state ionic conductors is extensive, but it is focused on material classes that exhibit high mobility for Li+ or Na+ ions. mit.edu While some complex ternary molybdates have been shown to exhibit ionic conductivity, this is often for oxygen ions at very high temperatures and not suitable for typical battery operation. chimicatechnoacta.ruchimicatechnoacta.ru Therefore, concepts involving barium molybdate as a primary solid electrolyte for Li+ or Na+ transport are not prominent in the field.

Catalysis (Non-Photocatalytic) and Chemical Transformation

Heterogeneous Catalysis for Specific Chemical Reactions

Barium molybdate is utilized as a solid catalyst in heterogeneous catalysis for specific chemical reactions, such as the gas-phase oxidation of volatile organic compounds (VOCs). Heterogeneous catalysis involves a catalyst in a different phase from the reactants, often a solid catalyst with gaseous reactants. The effectiveness of such catalysts is linked to factors including their structure, oxygen mobility, and the presence of oxygen vacancies.

In a specific application, BaMoO4 prepared by a microwave-assisted hydrothermal method was employed as a catalyst for the gas-phase oxidation of toluene (B28343). The study compared the catalytic performance of barium molybdate with barium tungstate (B81510) (BaWO4). The results indicated that factors such as higher oxygen mobility and a greater number of oxygen vacancies were key to achieving better catalytic performance in this type of oxidation reaction. The catalytic abatement of VOCs is an important technology for pollution control due to its high degradation efficiency.

Catalytic Reaction Kinetics and Selectivity Studies

Barium molybdate (BaMoO4) has demonstrated catalytic activity in a variety of chemical transformations, including photocatalytic degradation of organic pollutants and selective oxidation of hydrocarbons. The kinetics and selectivity of these reactions are influenced by factors such as the catalyst's synthesis method, morphology, and the specific reaction conditions employed.

Photocatalytic Degradation:

In the realm of environmental remediation, barium molybdate has been investigated as a photocatalyst for the degradation of organic dyes. For instance, the photocatalytic degradation of rhodamine B using BaMoO4 crystals has been studied. The reaction kinetics were found to follow a first-order model. When synthesized via a coprecipitation method, BaMoO4 crystals demonstrated a certain level of photocatalytic activity. However, the introduction of sodium dodecyl sulfate (B86663) (SDS) as a surfactant during synthesis was shown to enhance this activity.

The presence of SDS in the synthesis process led to an increase in the rate of degradation. Specifically, BaMoO4 synthesized with SDS degraded 45% of the rhodamine B in 140 minutes, compared to 23% for BaMoO4 synthesized without the surfactant under the same conditions. redalyc.org This improvement is reflected in the first-order velocity constants.

Table 1: First-Order Kinetic Constants for the Photocatalytic Degradation of Rhodamine B
CatalystVelocity Constant (k, min-1)Degradation in 140 min (%)
BaMoO41.75 × 10-323
BaMoO4-SDS2.50 × 10-345

The enhanced kinetics in the presence of SDS is attributed to morphological changes in the BaMoO4 crystals, which are believed to create more favorable surfaces for the photocatalytic reaction. redalyc.org

Selective Oxidation of Hydrocarbons:

Barium molybdate has also been employed as a catalyst in the gas-phase oxidation of hydrocarbons, such as toluene. In these reactions, BaMoO4 facilitates the conversion of the hydrocarbon to various oxidation products, with carbon dioxide being the product of complete mineralization. The catalytic oxidation of toluene over BaMoO4 is generally understood to proceed via a Mars-van Krevelen mechanism, which involves the lattice oxygen of the catalyst participating in the oxidation of the substrate. acs.org

The catalytic activity for toluene oxidation is highly dependent on the reaction temperature. Studies have shown a significant increase in toluene conversion with rising temperature. For example, over a BaMoO4 catalyst, the conversion of toluene can reach up to 90% at approximately 250°C. acs.org

Table 2: Toluene Conversion over BaMoO4 Catalyst at Various Temperatures
Temperature (°C)Toluene Conversion (%)
200&lt; 20
~25090

Note: The conversion at 200°C is inferred from comparative data showing it to be the least active among related catalysts at that temperature. acs.org

While BaMoO4 demonstrates activity, mixed-metal molybdates, such as BaMo0.5W0.5O4, have been shown to exhibit even higher catalytic activity at lower temperatures. acs.org The selectivity in toluene oxidation over molybdenum-based catalysts can lead to partial oxidation products like benzaldehyde (B42025) and benzoic acid, or complete oxidation to CO2. utwente.nl However, for pure BaMoO4, the primary product reported in some studies is CO2, indicating a tendency towards complete mineralization under the studied conditions. acs.org

Mechanistic Studies and Reaction Kinetics

In-situ Characterization of Reaction Pathways

In-situ characterization techniques are indispensable for observing the dynamic processes of a chemical reaction as it occurs. These methods provide real-time data on the evolution of crystalline phases and the formation of transient chemical species, offering a direct window into the reaction mechanism.

Time-resolved X-ray diffraction (XRD) is a powerful technique for monitoring the structural evolution of solid-state materials during synthesis. By collecting XRD patterns at sequential time intervals, it is possible to identify the emergence of crystalline product phases, the consumption of reactants, and the appearance of any crystalline intermediates.

In the mechanochemical synthesis of barium molybdate (B1676688) from barium carbonate (BaCO₃) and molybdenum trioxide (MoO₃), time-resolved XRD has been used to track the reaction progress. For instance, when a mixture is milled at a high speed (e.g., 850 rpm), the primary diffraction peaks of tetragonal BaMoO₄ appear within 15 minutes. researchgate.net However, unreacted MoO₃ is still detectable at this stage. researchgate.net A single phase of tetragonal BaMoO₄ is typically achieved after approximately 30 minutes of milling under these conditions. researchgate.net In contrast, lower milling speeds (e.g., 500 rpm) result in a much slower reaction, with only partial formation of BaMoO₄ and amorphization of reactants observed even after an hour, and complete reaction requiring up to 5 hours. researchgate.net

This data allows for the construction of a reaction profile, illustrating the rate of product formation under different energy input conditions. The narrowing and increased intensity of diffraction lines over time also provide information about the crystallinity and crystallite size of the forming BaMoO₄. researchgate.netnih.gov

Table 1: Phase Evolution during Mechanochemical Synthesis of BaMoO₄ at 850 rpm

Milling Time (minutes)Observed Crystalline PhasesNotes
0BaCO₃, MoO₃Initial reactant mixture.
15BaMoO₄ (major), MoO₃ (minor), BaCO₃ (minor)Principal peaks of BaMoO₄ emerge; reaction is incomplete. researchgate.net
30BaMoO₄Single-phase tetragonal BaMoO₄ is formed. researchgate.net

While XRD tracks crystalline phases, spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy probe the local chemical environment and vibrational modes of molecules. These methods are highly sensitive to the coordination and symmetry of the molybdate group and can detect non-crystalline or transient species that are invisible to XRD.

During the synthesis of BaMoO₄, FTIR and Raman spectroscopy are used to monitor the state of the [MoO₄]²⁻ tetrahedron. In a well-crystallized, ordered scheelite structure, the [MoO₄]²⁻ group gives rise to characteristic vibrational bands. For example, FTIR spectra of BaMoO₄ show a primary absorption band between 820 and 835 cm⁻¹, which is attributed to the ν₃ (asymmetric stretching) vibration of the Mo-O bonds within the molybdate tetrahedra. researchgate.net

Shifts in the position, symmetry, and width of this band can indicate changes in the local structure. For instance, during mechanochemical synthesis, the formation of more symmetric MoO₄ units is observed at higher milling speeds, while lower speeds or solid-state reactions at high temperatures can lead to the formation of more distorted tetrahedra. researchgate.net These distortions, which can be considered intermediate states or defects in the final lattice, are crucial as they influence the material's optical and catalytic properties. mdpi.com In some cases, reaction mixtures are quenched at various temperatures and analyzed, revealing how the vibrational signatures of the molybdate species evolve as the reaction progresses from reactants to the final product. researchgate.net

Growth Kinetics and Thermodynamics of Formation

The formation of BaMoO₄ particles is a result of two fundamental processes: nucleation (the birth of new particles) and growth (the increase in size of existing particles). The rates of these processes are dictated by kinetic factors, while the final structure and its stability are governed by thermodynamics.

The study of reaction kinetics provides quantitative models for how fast a reaction proceeds and what steps are rate-limiting. For the solid-state synthesis of BaMoO₄ from BaCO₃ and MoO₃, the reaction rate has been found to be controlled by the unidirectional diffusion of MoO₃ species through the newly formed BaMoO₄ product layer, which coats the BaCO₃ particles. researchgate.net This process can be described by diffusion-controlled kinetic models, such as the Jander equation.

Kinetic parameters, including the activation energy (Ea), are derived by measuring the extent of reaction as a function of time at different temperatures (isothermal) or during a controlled temperature ramp (non-isothermal). For the solid-state reaction between BaCO₃ and MoO₃, the activation energy has been determined to be in the range of 164–166 kJ/mol under isothermal conditions. researchgate.net

Table 2: Kinetic Parameters for the Solid-State Formation of BaMoO₄

Kinetic ParameterValueMethodReference
Activation Energy (Ea)164–166 kJ/molIsothermal Thermogravimetry researchgate.net
Activation Energy (Ea)156 kJ/molNon-isothermal Thermogravimetry researchgate.net
Rate-Controlling StepUnidirectional diffusion of MoO₃ through the BaMoO₄ product layer. researchgate.net

In solution-based synthesis, such as co-precipitation, nucleation and growth kinetics determine the final particle size and morphology. The supersaturation of the solution is a key driver for nucleation. Classical nucleation theory can be applied to describe the formation of a critical nucleus size that is energetically stable enough to grow. Subsequent particle growth can be limited by either the diffusion of ions from the bulk solution to the crystal surface or by the surface integration rate of these ions into the crystal lattice. researchgate.net

Thermodynamics dictates which crystalline form (polymorph) of a compound is the most stable under a given set of conditions (temperature and pressure). The most stable polymorph has the lowest Gibbs free energy. nih.gov Barium molybdate typically crystallizes in the tetragonal scheelite structure (space group I4₁/a), which is its thermodynamically stable form under ambient conditions. mdpi.com

While some related ABO₄ compounds, such as PbMoO₄ and SrWO₄, are known to undergo pressure-induced phase transitions from the scheelite structure to a monoclinic wolframite (B13744602) or fergusonite structure, such stable polymorphs of BaMoO₄ are not commonly observed under standard synthesis conditions. researchgate.net The stability of the scheelite phase is confirmed by thermodynamic data. The standard Gibbs free energy of formation (ΔfG°), a direct measure of thermodynamic stability, has been determined for crystalline BaMoO₄. researchgate.net

Metastable polymorphs, if they could be formed, would have a higher Gibbs free energy and would tend to transform into the more stable scheelite form over time. nih.gov The study of thermodynamic stability is crucial for ensuring the long-term reliability of materials, as an unexpected polymorphic transformation can alter a material's properties. nih.gov

Table 3: Standard Thermodynamic Properties of Barium Molybdate (Scheelite)

Thermodynamic QuantitySymbolValue at 298.15 KUnits
Standard Gibbs Free Energy of FormationΔfG°-1443.29 ± 1.33kJ mol⁻¹
Standard Molar Entropy152.61 ± 1.53J K⁻¹ mol⁻¹

Data sourced from reference researchgate.net.

Surface Reaction Mechanisms and Active Site Identification

In catalysis, reactions occur at specific locations on the catalyst's surface known as active sites. Understanding the mechanism of these surface reactions and identifying the nature of the active sites are key to designing more efficient catalysts. Barium molybdate has shown activity as a catalyst and photocatalyst for oxidation reactions. mdpi.comiupac.org

The surface reaction for the catalytic oxidation of a molecule like toluene (B28343) typically follows a mechanism where reactants adsorb onto the catalyst surface, react, and then the products desorb. mdpi.com Theoretical models like the Langmuir-Hinshelwood mechanism (where both reactants adsorb on the surface before reacting) or the Langmuir-Rideal mechanism (where one reactant adsorbs and is then struck by a molecule from the gas phase) are often used to describe the kinetics of such surface reactions. nist.gov

For molybdate-based catalysts, the active sites are often associated with the molybdenum-oxygen centers. In barium molybdate, structural defects, such as distorted [MoO₄] tetrahedra and oxygen vacancies, are believed to play a crucial role in its catalytic and photocatalytic activity. mdpi.com These sites can facilitate the adsorption of reactants and promote charge-transfer processes. For example, the green photoluminescence observed in BaMoO₄ is often attributed to intrinsic distortions in the [MoO₄] groups, which create intermediate energy levels within the band gap that can participate in photocatalytic reactions. mdpi.com

Advanced techniques are employed to identify these active sites:

In-situ Spectroscopy: Techniques like X-ray Absorption Spectroscopy (XAS), including XANES and EXAFS, can provide information on the oxidation state and coordination environment of molybdenum atoms under reaction conditions, helping to identify which sites are active.

Probe Molecules: Adsorbing simple molecules (like CO or NH₃) with known bonding characteristics and observing their interaction with the surface using FTIR spectroscopy can help characterize the nature of the surface sites (e.g., Lewis vs. Brønsted acid sites). nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations are used to model the catalyst surface and the adsorption of reactants. By calculating the energy barriers for different reaction pathways on various potential sites, DFT can help identify the most likely active sites and reaction mechanisms.

For BaMoO₄, studies suggest that its catalytic performance in oxidation reactions is linked to the mobility of lattice oxygen and the presence of oxygen vacancies, which allow for a redox cycle involving the Mo ions. mdpi.com

Chemisorption and Physisorption Processes on Barium Molybdate Surfaces

Adsorption, the accumulation of atoms or molecules on the surface of a material, is a critical preliminary step in heterogeneous catalysis. This process is broadly categorized into physisorption, which involves weak van der Waals forces, and chemisorption, characterized by the formation of stronger chemical bonds. fiveable.mewikipedia.orgyoutube.com On the surface of barium molybdate (BaMoO₄), both processes are integral to its catalytic and photocatalytic functions.

Physisorption is a reversible process with low enthalpy changes, typically in the range of 20-40 kJ/mol. fiveable.me It can lead to the formation of multiple layers of adsorbate molecules on the surface. fiveable.me In the context of barium molybdate's applications, reactant molecules may initially physisorb onto the surface before undergoing a chemical reaction.

Chemisorption, in contrast, is an irreversible process involving the formation of covalent or ionic bonds between the adsorbate and the barium molybdate surface. wikipedia.orgresearchgate.net This process is highly specific, restricted to a single layer (monolayer), and is associated with significantly higher enthalpy changes (80-400 kJ/mol) than physisorption. fiveable.me The strong interaction in chemisorption can alter the electronic structure of the adsorbate, facilitating catalytic reactions. wikipedia.org An important example relevant to barium molybdate's catalytic activity in oxidation reactions is the chemisorption of oxygen. Studies have utilized O₂-chemisorption techniques to probe the active sites on BaMoO₄ catalysts. researchgate.netunesp.br This process involves the chemical bonding of oxygen to the catalyst surface, which is a key step in many oxidation mechanisms. unesp.br

In the photocatalytic degradation of dyes like Rhodamine B, the adsorptive process on the BaMoO₄ surface plays a crucial role. redalyc.org The dye molecules adsorb onto the catalyst surface, where they are subsequently degraded by reactive species generated under illumination. The efficiency of this process is influenced by the catalyst's surface morphology. redalyc.org For instance, modifying the crystal shape can enhance the adsorptive and photocatalytic properties of barium molybdate. redalyc.org

The table below summarizes the key characteristics of physisorption and chemisorption, which are fundamental to understanding the surface interactions on barium molybdate.

FeaturePhysisorptionChemisorption
Nature of Forces Weak van der Waals forces youtube.comStrong chemical bonds (covalent, ionic) wikipedia.org
Enthalpy of Adsorption Low (20-40 kJ/mol) fiveable.meHigh (80-400 kJ/mol) fiveable.me
Reversibility Reversible fiveable.meGenerally irreversible researchgate.net
Specificity Non-specificHighly specific
Adsorption Layers Multilayer formation is possible fiveable.meMonolayer formation fiveable.me
Activation Energy Low or no activation energyOften requires activation energy youtube.com
Temperature Effect Favored at low temperatures fiveable.meFavored at high temperatures
Example on BaMoO₄ Surface Initial adsorption of organic moleculesAdsorption of oxygen for oxidation reactions researchgate.netunesp.br

Mechanisms of Catalytic Activity and Surface Reconstruction

Barium molybdate is an effective catalyst for various reactions, particularly in the gas-phase oxidation of volatile organic compounds (VOCs) like toluene and in photocatalysis. researchgate.netunesp.brcdmf.org.br The mechanisms underlying this catalytic activity often involve the direct participation of the catalyst's lattice structure and can lead to dynamic changes on its surface.

Mars-van Krevelen Mechanism in Toluene Oxidation

The catalytic oxidation of toluene over barium molybdate is proposed to follow the Mars-van Krevelen mechanism. unesp.br This model is common for oxidation reactions catalyzed by metal oxides. The key steps are:

Substrate Oxidation: An adsorbed toluene molecule reacts with an oxygen atom from the barium molybdate lattice, leading to the formation of oxidation products (e.g., CO₂, H₂O) and creating a reduced site (an oxygen vacancy) on the catalyst surface. unesp.br

Catalyst Re-oxidation: The oxygen vacancy is then filled by an oxygen atom from the gas phase, which adsorbs onto the surface and gets incorporated into the lattice, thereby regenerating the catalyst's active site. unesp.br

The mobility of lattice oxygen and the presence of oxygen vacancies are critical factors for achieving high catalytic performance in this mechanism. researchgate.netunesp.br Studies comparing BaMoO₄ with Barium Tungstate (B81510) (BaWO₄) have shown that materials with higher oxygen mobility and more oxygen vacancies tend to exhibit better catalytic activity for toluene oxidation. researchgate.netunesp.br

Photocatalytic Degradation Mechanism

Barium molybdate also functions as a photocatalyst, for example, in the degradation of Rhodamine B dye under UV light. redalyc.org As a semiconductor, BaMoO₄ has a specific band gap energy. redalyc.org The photocatalytic mechanism involves the following steps:

Adsorption: The dye molecules are first adsorbed onto the surface of the BaMoO₄ crystals. redalyc.org

Electron-Hole Pair Generation: Upon absorbing photons with energy equal to or greater than its band gap, electrons in the valence band are excited to the conduction band, generating electron-hole pairs.

Formation of Reactive Species: These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻).

Dye Degradation: The highly reactive ROS then attack and decompose the adsorbed dye molecules into simpler, less harmful compounds. redalyc.org

The efficiency of this process is highly dependent on the catalyst's morphology and surface properties, which can be tailored during synthesis. redalyc.org

Surface Reconstruction

During catalytic reactions, the surface of the barium molybdate catalyst is not static. The Mars-van Krevelen mechanism, by its nature, involves a continuous process of surface reduction and re-oxidation, which constitutes a form of dynamic surface reconstruction. The creation of oxygen vacancies and their subsequent refilling means the atomic arrangement at the active site is constantly changing during the catalytic cycle. This dynamic behavior is essential for the catalyst's function. While direct observation of these changes is complex, the reliance of the catalytic activity on oxygen mobility is strong evidence for this dynamic surface. researchgate.netunesp.br Furthermore, chemisorption itself can sometimes lead to surface reconstruction, where the original surface structure is altered to accommodate the strong adsorbate-surface bonds. wikipedia.org

The table below summarizes the catalytic mechanisms discussed for barium molybdate.

ReactionProposed MechanismKey Features
Gas-Phase Toluene Oxidation Mars-van Krevelen unesp.br- Involves lattice oxygen from BaMoO₄. unesp.br- Creation and refilling of oxygen vacancies. unesp.br- Catalyst performance depends on oxygen mobility. researchgate.net
Photocatalytic Degradation of Rhodamine B Semiconductor Photocatalysis redalyc.org- Adsorption of dye on the surface. redalyc.org- Generation of electron-hole pairs by UV light.- Formation of reactive oxygen species for degradation. redalyc.org

Future Research Directions and Emerging Paradigms for Barium Molybdate

Integration in Advanced Functional Devices

Barium molybdate's intrinsic properties, such as its wide optical band gap, chemical and thermal stability, and luminescence, make it a prime candidate for a variety of advanced functional devices. mdpi.com Future research will focus on transitioning from material-level characterization to the fabrication and optimization of device prototypes.

Key areas of investigation include:

Solid-State Lighting: As a host matrix for luminescent rare-earth ions, BaMoO₄ is integral to the development of phosphors for white light-emitting diodes (WLEDs). mdpi.commdpi.com Future work will involve optimizing doping concentrations and co-doping strategies to achieve high quantum yields and superior color rendering indices. Research into BaMoO₄ nanoparticles integrated with flexible composites could lead to novel lighting applications. mdpi.com

Optical Temperature Sensing: The thermal quenching behavior of rare-earth-doped BaMoO₄ phosphors, where luminescence intensity decreases with increasing temperature, presents a significant opportunity for developing highly sensitive optical temperature sensors. mdpi.com Future efforts will aim to enhance the sensitivity and operating range of these sensors by exploring different dopant ions and host matrix modifications. mdpi.com

Photocatalysts: Barium molybdate (B1676688) has demonstrated potential as a photocatalyst for degrading organic pollutants and for photocatalytic hydrogen evolution. researchgate.netcolab.wsredalyc.org However, its wide bandgap limits its efficiency to the UV portion of the solar spectrum. redalyc.org Future research will focus on narrowing the bandgap through doping or heterojunction engineering to enable efficient visible-light photocatalysis.

Scintillators and Optical Fibers: The ability of BaMoO₄ to emit light upon interaction with high-energy radiation makes it a candidate for scintillator applications in medical imaging and high-energy physics. colab.wsresearchgate.net Its optical properties also suggest potential use in specialty optical fibers. researchgate.net Research will be directed towards growing large, high-quality single crystals and understanding the scintillation mechanism in doped and undoped forms.

Anti-Counterfeiting Technologies: Up-conversion phosphors based on BaMoO₄ nanoparticles, which emit visible light when excited by an infrared laser, offer a sophisticated and covert method for anti-counterfeiting. rsc.org Future work will involve formulating these nanoparticles into invisible inks and polymers for application on currency, official documents, and high-value products. rsc.org

Exploration of Novel Doping Strategies and Co-doping Effects

Doping the barium molybdate host lattice with various ions is a powerful strategy to tailor its electronic and optical properties. While significant work has been done with lanthanide ions, the field is open to exploring a wider range of dopants and their combinations.

Future research will concentrate on:

Expanding the Dopant Palette: Research will extend beyond the commonly used rare-earth ions (e.g., Eu³⁺, Tb³⁺, Er³⁺/Yb³⁺) to include other transition metals and main group elements. mdpi.com The goal is to induce new or enhanced properties, such as modifying the band gap or creating new luminescent centers. For instance, doping with Sn⁴⁺ ions has been explored for engineering nonlinear optical properties for optical limiting devices. openchemicalengineeringjournal.com

Systematic Co-doping Studies: Co-doping with multiple ions, such as the well-established Er³⁺/Yb³⁺ system for up-conversion, can lead to synergistic effects like enhanced energy transfer and improved luminescence efficiency. mdpi.com Future studies will systematically investigate novel co-dopant pairs to understand their energy transfer mechanisms and to create materials with precisely controlled emission spectra, from the visible to the near-infrared.

Vacancy and Defect Engineering: The introduction of dopants can create charge imbalances, leading to the formation of vacancies and other point defects. These defects can act as trapping centers or create new energy levels within the bandgap, significantly influencing photocatalytic and luminescent properties. researchgate.netrsc.org Co-doping strategies can be intentionally designed to control defect concentrations. For example, co-doping with Ga³⁺ and N³⁻ in TiO₂ has been shown to increase oxygen vacancy concentrations. rsc.org Similar strategies could be applied to BaMoO₄.

Doping for Electrochemical Applications: Doping has been shown to be an effective way to manipulate the electrochemical energy storage capabilities of metal oxides. researchgate.net The synthesis of samarium-doped BaMoO₄ nanostructures has been reported for supercapacitor applications, where the dopant enhances the material's interaction with electrolyte ions. researchgate.net Future research will explore other dopants to optimize charge storage capacity, rate capability, and cycling stability.

Table 1: Effects of Selected Dopants on Barium Molybdate Properties

Dopant(s)Synthesis MethodResulting Property/ApplicationReference
Er³⁺, Yb³⁺Co-precipitation / SolvothermalGreen up-conversion luminescence for temperature sensing and anti-counterfeiting mdpi.comrsc.org
Tb³⁺Co-precipitationGreen phosphors for LEDs colab.ws
Sm³⁺Co-precipitationEnhanced electrochemical energy storage for supercapacitors researchgate.net
Er³⁺Chemical PrecipitationEnhanced visible light absorption and nonlinear optical behavior colab.ws
Sn⁴⁺Not SpecifiedEngineered nonlinear optical properties for optical limiting devices openchemicalengineeringjournal.com

High-Throughput Synthesis and Screening for Material Discovery

The discovery of new functionalities in barium molybdate is often linked to variations in its synthesis conditions, which influence properties like crystal size, morphology, and defect density. mdpi.com Traditional one-at-a-time synthesis approaches are time-consuming. High-throughput (HT) methods offer a paradigm shift, enabling the rapid synthesis and screening of a large library of materials to accelerate discovery.

Future research directions include:

Development of HT Synthesis Platforms: Adapting methods like microwave-assisted hydrothermal synthesis, co-precipitation, and sol-gel processes to automated, parallel platforms will be crucial. cdmf.org.brcdmf.org.br These platforms would allow for the rapid generation of BaMoO₄ samples under a wide range of conditions (e.g., temperature, pH, precursor concentration, dopant type, and concentration).

Rapid Screening Techniques: Coupling HT synthesis with rapid characterization techniques is essential. This could involve automated X-ray diffraction (XRD) for phase identification, plate-based photoluminescence or UV-Vis spectroscopy for optical property screening, and automated microscopy for morphological analysis.

Combinatorial Doping: HT methods are particularly well-suited for exploring the vast parameter space of multi-element doping and co-doping. A combinatorial approach can quickly identify promising dopant combinations and concentrations for specific applications, such as phosphors with optimal color coordinates or photocatalysts with enhanced visible-light activity.

Machine Learning-Guided Discovery: The large datasets generated from HT experiments are ideal for the application of machine learning (ML) algorithms. ML models can be trained to predict material properties based on synthesis parameters, guiding subsequent experiments toward the most promising regions of the compositional and processing landscape, thus making the discovery process more efficient.

Advanced Characterization under Operando Conditions

While conventional characterization techniques provide valuable information about the static properties of BaMoO₄, understanding its behavior in a working device requires operando characterization. These techniques monitor the material's properties in real-time under realistic operating conditions.

Future research will focus on applying and developing operando methods to study BaMoO₄:

Operando Spectroscopy for Catalysis: To understand the mechanism of photocatalysis, techniques like operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Raman spectroscopy can be used to identify transient species and surface reactions on the BaMoO₄ catalyst during irradiation and exposure to reactants. acs.org

In-situ and Operando XRD and Raman for Phase Stability: When BaMoO₄ is used in devices that operate at elevated temperatures (e.g., solid-state lighting) or under electrochemical cycling, its crystal structure may undergo subtle changes. High-temperature XRD and operando Raman spectroscopy can monitor phase transitions, lattice strain, and the evolution of the crystal lattice in real-time, providing insights into degradation mechanisms. openchemicalengineeringjournal.comacs.org

Time-Resolved Photoluminescence (TRPL): To optimize luminescent materials, it is crucial to understand the dynamics of charge carrier excitation, relaxation, and recombination. TRPL can probe these ultrafast processes, revealing how factors like dopants, defects, and crystal size affect luminescence efficiency and lifetime.

Correlative Microscopy and Spectroscopy: Combining high-resolution imaging (like SEM or TEM) with spectroscopic techniques (like EDX or EELS) under operando conditions can provide a direct correlation between structural changes and functional performance at the nanoscale. acs.org This is particularly important for understanding how morphology influences catalytic activity or how dopants are distributed within a nanoparticle.

Synergistic Coupling of Experimental and Computational Approaches

The integration of theoretical modeling with experimental synthesis and characterization provides a powerful, predictive framework for materials discovery and design. researchgate.net For barium molybdate, this synergy can accelerate the understanding of its fundamental properties and guide the search for new applications.

Emerging paradigms in this area include:

First-Principles Guided Synthesis: Density Functional Theory (DFT) calculations can be used to predict the thermodynamic stability of different doped and co-doped BaMoO₄ structures, as well as the formation energies of various point defects like oxygen vacancies. redalyc.orgrsc.org These predictions can guide experimental efforts by identifying the most promising dopants and the synthesis conditions likely to produce them.

Modeling of Electronic and Optical Properties: Computational methods can calculate the electronic band structure and density of states (DOS) of BaMoO₄. redalyc.org This allows researchers to predict how doping or defect introduction will alter the band gap and optical absorption spectrum, providing a theoretical basis for designing materials with tailored photocatalytic or luminescent properties. redalyc.org

Predicting Crystal Morphology: The Wulff construction, informed by DFT calculations of surface energies, can predict the equilibrium morphology of BaMoO₄ crystals. redalyc.org This theoretical insight can be compared with experimental results from SEM and used to understand how synthesis parameters, like the use of surfactants, can be tuned to control crystal shape and expose specific, highly active facets for catalysis. redalyc.org

Bridging Theory and Operando Studies: A key future direction is to use computational models to interpret the complex data generated by operando characterization. For example, DFT can help assign spectral features observed in operando Raman or DRIFTS to specific surface adsorbates or transient species, providing a more complete mechanistic picture of catalytic reactions.

Green Chemistry Principles in Barium Molybdate Synthesis

As the production and application of advanced materials scale up, the environmental impact of their synthesis becomes a critical consideration. Applying the principles of green chemistry to BaMoO₄ synthesis is an important future research direction, aiming to develop more sustainable and environmentally benign processes. ias.ac.innih.gov

Key research efforts will include:

Energy-Efficient Synthesis Methods: Traditional solid-state reactions often require high temperatures (e.g., 900°C) and long reaction times, making them energy-intensive. mdpi.com Future research will focus on optimizing lower-energy synthesis routes such as microwave-assisted hydrothermal (MAH) and sonochemical methods. cdmf.org.brcdmf.org.br The MAH method, for example, uses microwave radiation for rapid, uniform heating, significantly reducing processing time and energy consumption compared to conventional heating. cdmf.org.br

Benign Solvents and Reagents: Many synthesis procedures involve organic solvents or hazardous precursors. A core principle of green chemistry is to replace these with safer alternatives. kahedu.edu.inskpharmteco.com Research will focus on aqueous synthesis routes, using water as the primary solvent, and exploring the use of less toxic precursors.

Atom Economy and Waste Reduction: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product (atom economy). acs.org Synthesis methods like co-precipitation and hydrothermal synthesis can be designed to have high yields and produce minimal byproducts, aligning with the principle of waste prevention. colab.ws

Room-Temperature Synthesis: Developing synthesis routes that can be performed at room temperature represents a significant step forward in green chemistry. kahedu.edu.in Facile mechanochemical synthesis, where materials are reacted by grinding or milling at room temperature, has been shown to produce phase-pure BaMoO₄, avoiding the need for external heating entirely. mdpi.comresearchgate.net

Table 2: Comparison of Barium Molybdate Synthesis Methods and Green Chemistry Aspects

Synthesis MethodTypical ConditionsAdvantagesGreen Chemistry ConsiderationsReference
Solid-State ReactionHigh Temp. (~900°C), long time (~15h)Simple, solvent-freeHigh energy consumption mdpi.comresearchgate.net
Co-precipitationRoom temp., aqueous solutionSimple, good morphology controlUses water as solvent, low energy colab.wsredalyc.org
Microwave-Assisted Hydrothermal (MAH)Moderate Temp. (~100-140°C), short time (~16 min - 1h)Rapid, energy-efficient, high crystallinitySignificant reduction in time and energy cdmf.org.brcdmf.org.br
Mechanochemical SynthesisRoom temp., millingSolvent-free, low energy, rapidExcellent energy efficiency, no solvent waste mdpi.comresearchgate.net
Complex Polymerization Method (CPM)Low calcination temp. (400-700°C)High chemical homogeneityLower temperature than solid-state, but still requires heating cdmf.org.br

Q & A

Q. What are the standard synthesis methods for barium molybdate, and how do I select the most appropriate one for my study?

Q. Which characterization techniques are critical for confirming barium molybdate’s structural and chemical properties?

Q. How can I resolve contradictions in reported bandgap values of barium molybdate across studies?

  • Methodological Answer : Discrepancies in bandgap values (e.g., 3.2–3.8 eV) often arise from differences in synthesis conditions or measurement techniques. To address this:

Standardize synthesis : Reproduce literature methods exactly, documenting atmospheric conditions (e.g., O₂/N₂ flow).

Validate optically : Use UV-Vis diffuse reflectance with Kubelka-Munk transformation, ensuring sample thickness < 1 mm to avoid scattering artifacts.

Cross-check with DFT : Compare experimental data with computational models (e.g., HSE06 functional) to identify systematic errors.
Publish raw absorption spectra and Tauc plot derivations to enable direct comparison .

Q. What strategies optimize barium molybdate’s photocatalytic efficiency while minimizing unintended phase transformations?

  • Methodological Answer : To enhance photocatalysis without phase instability:

Doping : Introduce 1–2 mol% La³+ or Eu³+ via co-precipitation to modify band edges. Monitor dopant distribution using XPS.

Morphology control : Hydrothermal synthesis with CTAB surfactant produces nanorods with higher surface-to-volume ratios.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.